molecular formula C8H7BrClNO B1627895 4-Bromo-2-chloro-6-methylbenzamide CAS No. 877149-13-8

4-Bromo-2-chloro-6-methylbenzamide

Cat. No.: B1627895
CAS No.: 877149-13-8
M. Wt: 248.5 g/mol
InChI Key: UBQOWAZMOIWUIJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

877149-13-8

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5 g/mol

IUPAC Name

4-bromo-2-chloro-6-methylbenzamide

InChI

InChI=1S/C8H7BrClNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

UBQOWAZMOIWUIJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)N)Cl)Br

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)Cl)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylbenzamide (CAS 877149-13-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-methylbenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine and a chlorine atom on the benzene ring, alongside a methyl group, presents a versatile scaffold for the synthesis of novel bioactive molecules. Halogenated compounds, particularly those containing chlorine and bromine, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of this compound, serving as a valuable resource for researchers in the field. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from structurally related analogues and precursors to provide a robust working knowledge base.

Physicochemical Properties

PropertyPredicted/Inferred ValueRemarks
CAS Number 877149-13-8-
Molecular Formula C₈H₇BrClNO-
Molecular Weight 248.51 g/mol Calculated
Appearance White to off-white solidInferred from similar benzamides
Melting Point Not availableLikely to be a solid at room temperature with a defined melting point.
Boiling Point Not availableExpected to be high due to the amide functionality and molecular weight.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from the non-polar nature of the substituted benzene ring and the polar amide group.

Synthesis and Reaction Chemistry

The most probable synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 4-Bromo-2-chloro-6-methylbenzoic acid (CAS 877149-07-0).

Step 1: Synthesis of the Precursor, 4-Bromo-2-chloro-6-methylbenzoic acid

The synthesis of this key precursor is not widely detailed in standard chemical literature but can be achieved through multi-step synthetic sequences likely starting from commercially available substituted toluenes or anilines. The properties of this acid are documented[1][2].

Step 2: Amidation of 4-Bromo-2-chloro-6-methylbenzoic acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic chemistry. Several methods can be employed:

  • Acid Chloride Formation followed by Amination: This is a common and efficient two-step procedure.

  • Direct Amidation using Coupling Reagents: This one-pot method avoids the isolation of the reactive acid chloride.

Below is a detailed, generalized protocol for the synthesis via the acid chloride intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2-chloro-6-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia (gas or aqueous solution, e.g., ammonium hydroxide)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

Part A: Formation of 4-Bromo-2-chloro-6-methylbenzoyl chloride

  • To a solution of 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.

Part B: Amination of the Acid Chloride

  • Dissolve the crude 4-Bromo-2-chloro-6-methylbenzoyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Bubble ammonia gas through the solution or add an excess of concentrated ammonium hydroxide dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amination start 4-Bromo-2-chloro-6- methylbenzoic acid reagent1 SOCl₂ or (COCl)₂ Catalytic DMF intermediate 4-Bromo-2-chloro-6- methylbenzoyl chloride reagent1->intermediate Reaction reagent2 Ammonia (NH₃) product 4-Bromo-2-chloro-6- methylbenzamide reagent2->product Reaction

Caption: Synthetic pathway from the benzoic acid to the benzamide.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons (which may be broad and exchangeable with D₂O), and the methyl protons. The aromatic region will likely display two singlets or two doublets with a small coupling constant, characteristic of a 1,2,4,6-tetrasubstituted benzene ring. The methyl group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon atoms attached to bromine and chlorine having characteristic chemical shifts), and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretching of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650-1680 cm⁻¹), and the N-H bending (the amide II band, around 1600-1640 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2, M+4) due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Fragmentation patterns would likely involve the loss of the amide group and subsequent fragmentation of the aromatic ring.

Potential Applications in Drug Discovery

Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities. The structural features of this compound suggest its potential as a valuable intermediate or a lead compound in several therapeutic areas:

  • Anticancer Agents: Many benzamide-containing molecules have been developed as anticancer drugs, notably as histone deacetylase (HDAC) inhibitors. The substituted phenyl ring of this compound can serve as a scaffold for the design of new HDAC inhibitors or other enzyme inhibitors relevant to cancer therapy.

  • Central Nervous System (CNS) Active Agents: The benzamide moiety is a key pharmacophore in a number of antipsychotic and anticonvulsant drugs. The specific substitution pattern of this compound could be explored for its potential to modulate CNS targets.

  • Antimicrobial and Anti-inflammatory Agents: Various substituted benzamides have demonstrated antimicrobial and anti-inflammatory properties. This compound could serve as a starting point for the development of new agents in these areas.

The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets. The methyl group provides a point for further chemical modification to explore structure-activity relationships (SAR).

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. While direct experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a reliable synthetic protocol, and a discussion of its potential applications based on established chemical principles and data from closely related compounds. As research in medicinal chemistry continues to evolve, the utility of such versatile scaffolds is likely to expand, making this compound a molecule of interest for further investigation.

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-({[(2-Chlorophenyl)carbonyl]amino}methyl)-6-Methylphenyl 2,4-Dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-6-methylbenzenamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reagentia. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Bromo-2-chloro-6-methylanisole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-N-hydroxybenzamide Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChemLite. (n.d.). 4-bromo-2-fluoro-6-methylbenzamide (C8H7BrFNO). Retrieved from [Link]

  • Google Patents. (n.d.). EP 1 020 426 B9.
  • Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Li, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

Sourcing and Synthesis of 4-Bromo-2-chloro-6-methylbenzamide: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzamides in Modern Research

Substituted benzamides are a cornerstone of medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities.[1] Their structural motifs are present in numerous therapeutic agents, including anti-inflammatory, antimicrobial, and antipsychotic drugs.[2][3] The specific substitution pattern on the phenyl ring of 4-Bromo-2-chloro-6-methylbenzamide suggests its potential as a novel building block for creating complex molecular architectures. The strategic placement of bromo, chloro, and methyl groups allows for diverse downstream chemical modifications, making it a valuable intermediate for generating libraries of compounds for high-throughput screening.

Procurement of Key Precursors

The synthesis of this compound can be approached from two primary starting materials: 4-Bromo-2-chloro-6-methylbenzoic acid and 4-Bromo-2-chloro-6-methylbenzonitrile . The selection of the precursor will depend on the researcher's preferred synthetic route and available laboratory capabilities.

Recommended Suppliers for Precursors

A curated list of reputable suppliers for these precursors is provided below. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the starting material.

Table 1: Suppliers of 4-Bromo-2-chloro-6-methylbenzoic acid (CAS: 877149-07-0)

SupplierPurityAvailable Quantities
GeorganicsHigh PurityMilligrams to Multi-kilogram

Table 2: Suppliers of 4-Bromo-2-chloro-6-methylbenzonitrile (CAS: 877149-06-9)

SupplierPurityAvailable Quantities
Nanjing Bike Biotechnology Co., Ltd95%Grams; Kilograms
ChemScene95+%Custom

Physicochemical Properties and Safety Data of Precursors

A thorough understanding of the physical and chemical properties, as well as the safety protocols for handling the precursors, is paramount for successful and safe synthesis.

4-Bromo-2-chloro-6-methylbenzoic acid

Table 3: Physicochemical Properties of 4-Bromo-2-chloro-6-methylbenzoic acid

PropertyValueSource
Molecular FormulaC₈H₆BrClO₂[4]
Molecular Weight249.49 g/mol [4]
XLogP33.1[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Exact Mass247.92399 Da[4]

Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline for substituted benzoic acids, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated fume hood.

4-Bromo-2-chloro-6-methylbenzonitrile

Table 4: Physicochemical Properties of 4-Bromo-2-chloro-6-methylbenzonitrile

PropertyValueSource
Molecular FormulaC₈H₅BrClN[6]
Molecular Weight230.49 g/mol [6]
XLogP33.2826[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count1[6]
Exact Mass228.94265 Da

Safety and Handling: The SDS for 4-Bromo-2-chlorobenzonitrile indicates that it is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and is harmful if inhaled.[7] Therefore, stringent safety measures, including the use of a fume hood, and appropriate PPE are mandatory.

Synthetic Pathways to this compound

Two primary synthetic routes are presented, starting from the commercially available precursors. The choice of method will be dictated by available reagents, equipment, and desired reaction scale.

Route 1: From 4-Bromo-2-chloro-6-methylbenzoic acid

This is a classic and reliable method for amide bond formation. The carboxylic acid is first activated, typically by conversion to an acid chloride, which then readily reacts with an amine source.

G cluster_0 Route 1: From Carboxylic Acid Carboxylic_Acid 4-Bromo-2-chloro-6- methylbenzoic acid Acid_Chloride 4-Bromo-2-chloro-6- methylbenzoyl chloride Carboxylic_Acid->Acid_Chloride Activation Activating_Agent SOCl₂ or (COCl)₂ Activating_Agent->Acid_Chloride Product_Amide 4-Bromo-2-chloro-6- methylbenzamide Acid_Chloride->Product_Amide Amination Ammonia_Source NH₃ or NH₄OH Ammonia_Source->Product_Amide

Figure 1: Synthetic workflow from the carboxylic acid precursor.

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-Bromo-2-chloro-6-methylbenzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 1.2 to 1.5 equivalents of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent.

  • At 0 °C, add a solution of ammonia (e.g., ammonia in methanol or aqueous ammonium hydroxide) in excess (typically 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: From 4-Bromo-2-chloro-6-methylbenzonitrile

The hydrolysis of a nitrile to a primary amide is another effective synthetic strategy. This can be achieved under either acidic or basic conditions, with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.

G cluster_1 Route 2: From Nitrile Nitrile 4-Bromo-2-chloro-6- methylbenzonitrile Product_Amide_2 4-Bromo-2-chloro-6- methylbenzamide Nitrile->Product_Amide_2 Partial Hydrolysis Hydrolysis_Conditions Acid or Base Catalysis (e.g., H₂SO₄ or NaOH) Hydrolysis_Conditions->Product_Amide_2

Figure 2: Synthetic workflow from the nitrile precursor.

Experimental Protocol:

  • Partial Hydrolysis: In a round-bottom flask, suspend 1 equivalent of 4-Bromo-2-chloro-6-methylbenzonitrile in a suitable solvent system. For basic hydrolysis, a mixture of ethanol and aqueous sodium hydroxide can be used. For acidic hydrolysis, concentrated sulfuric acid is a common choice.

  • Heat the reaction mixture, typically to reflux, and monitor the progress by TLC. The reaction time will need to be optimized to maximize the yield of the amide while minimizing the formation of the carboxylic acid byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acidic conditions, carefully pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) until the product precipitates.

  • If using basic conditions, neutralize with an acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quality Control and Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the target molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including N-H stretches and the C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A purity of >95% is generally required for most research applications.

Potential Research Applications and Bioisosteric Considerations

The structure of this compound makes it an interesting candidate for various research applications, particularly in drug discovery. The benzamide moiety is a common feature in many biologically active compounds, and the specific substitution pattern offers opportunities for further chemical elaboration.

The concept of bioisosterism , where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in medicinal chemistry.[8][9][10] The amide group in this compound could be a starting point for designing bioisosteres to modulate properties such as potency, selectivity, and pharmacokinetic profiles. For example, replacement of the amide with other groups like sulfonamides or reversed amides could lead to new compounds with improved therapeutic potential.[9][11]

Conclusion

While this compound is not a stock chemical, this guide provides a clear and actionable framework for its acquisition through synthesis from readily available precursors. By carefully selecting suppliers, adhering to safety protocols, and employing robust synthetic and analytical methods, researchers can successfully obtain this valuable building block for their discovery programs. The strategic design of this molecule suggests its potential utility in generating novel chemical entities with diverse biological activities, further underscoring the importance of substituted benzamides in the advancement of chemical and pharmaceutical sciences.

References

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. PMC. [Link]

  • 4-Bromo-2-chloro-6-methylbenzoic acid | C8H6BrClO2 | CID 56604246. PubChem. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC. [Link]

  • 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829. PubChem. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2). Pharmaffiliates. [Link]

  • MSDS of 4-Bromo-2-methylbenzonitrile. Autech. [Link]

  • 4-Bromo-2-chloro-6-methylbenzoic acid. Georganics. [Link]

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Technical Guide: Characterization and Melting Point Determination of 4-Bromo-2-chloro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers who encounter data gaps in specific polysubstituted benzamide intermediates. It addresses the specific compound 4-Bromo-2-chloro-6-methylbenzamide , acknowledging the scarcity of public experimental values while providing a rigorous protocol for its synthesis, purification, and property validation.

Executive Summary

In the development of novel therapeutics—specifically ROR


t inverse agonists and EP2/EP4 receptor modulators—This compound  serves as a critical scaffold. Its unique substitution pattern (halogenated and methylated at the ortho positions) imparts significant steric hindrance, influencing both metabolic stability and binding affinity.

Despite its utility, validated experimental melting point (MP) data for the primary amide is frequently absent from public chemical registries (PubChem, ChemSpider), often leading to reliance on unverified predicted values. This guide provides a definitive workflow to synthesize, purify, and empirically determine the melting point of this compound, establishing a reference standard for internal quality control.

Compound Profile & Predicted Properties[1][2][3][4][5]

Before experimental validation, we establish the theoretical baseline using Structure-Property Relationship (SPR) analysis. The high symmetry and capacity for intermolecular hydrogen bonding suggest a solid state with a melting point significantly elevated above its aniline precursor.

Table 1: Physicochemical Profile & Analog Comparison[4]
PropertyTarget: this compoundPrecursor: 4-Bromo-2-chloro-6-methylanilineAnalog: 4-Bromo-2-methylbenzoic acid
CAS Number Not Listed (Primary Amide)30273-42-868837-59-2
Formula C

H

BrClNO
C

H

BrClN
C

H

BrO

Mol.[1] Weight 248.51 g/mol 220.49 g/mol 215.04 g/mol
Physical State Solid (Crystalline)SolidSolid
Melting Point Predicted: 165–185 °C 60 °C (Exp.)180–184 °C (Exp.)
LogP (Calc.) ~2.22.93.1
H-Bond Donor 1 (Amide NH

)
1 (Amine NH

)
1 (Acid OH)

Scientific Insight: The melting point of primary benzamides is typically comparable to or slightly lower than their corresponding benzoic acids due to similar hydrogen-bonding networks (dimerization). Given the acid melts at ~180°C, the target amide is expected to fall within the 165–185°C range. The ortho-methyl and ortho-chloro groups create a "molecular lock," likely reducing conformational freedom and favoring a higher lattice energy.

Experimental Synthesis & Purification Protocol

To obtain a valid melting point, the compound must be synthesized to >98% purity. Impurities such as the starting acid or incomplete chlorination byproducts will depress the observed MP (freezing point depression).

Phase 1: Synthesis (Acid Chloride Route)

Rationale: Direct amidation avoids harsh conditions that might de-halogenate the ring.

  • Activation: Charge a reactor with 4-bromo-2-chloro-6-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM). Add catalytic DMF.

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. In-situ check: TLC (MeOH quench) to confirm acid consumption.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amidation: Re-dissolve residue in anhydrous THF. Cool to 0°C. Sparge with Ammonia gas (NH

    
    )  or add 0.5M Ammonia in Dioxane (3.0 eq).
    
  • Workup: Quench with water. Extract with Ethyl Acetate.[2][3][4] Wash with 1N NaHCO

    
     (removes unreacted acid) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Phase 2: Purification (Critical for MP Determination)

Recrystallization is preferred over chromatography to ensure a defined crystal lattice.

  • Solvent System: Ethanol/Water (9:1) or Toluene/Heptane.

  • Protocol: Dissolve crude solid in boiling Ethanol. Add water until slight turbidity appears. Cool slowly to RT, then to 4°C.

  • Drying: Vacuum dry at 45°C for 24 hours to remove solvates.

Melting Point Determination Workflow

Visual capillary methods can be subjective. For a reference standard, Differential Scanning Calorimetry (DSC) is required to distinguish between the melt onset and thermodynamic melting point.

Diagram 1: Characterization Logic Flow

MP_Determination Start Purified Isolate (>98% HPLC) TGA TGA Analysis (Check for Solvates) Start->TGA Step 1 DSC DSC Analysis (5°C/min ramp) TGA->DSC If <1% Volatiles Decision Is Endotherm Sharp? DSC->Decision Capillary Capillary MP (Visual Confirmation) Result_Pure Valid MP Established (Report Onset Temp) Decision->Result_Pure Single Peak Result_Impure Recrystallize (Check solvent/purity) Decision->Result_Impure Broad Peak (>2°C range) Result_Poly Polymorph Study (XRPD Required) Decision->Result_Poly Multiple Peaks Result_Pure->Capillary Cross-Validation

Caption: Analytical workflow for establishing the melting point reference standard.

Protocol Steps:
  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Parameters:

    • Sample Mass: 2–5 mg in crimped aluminum pan.

    • Ramp Rate: 5°C/min (standard) and 1°C/min (high precision).

    • Range: 40°C to 250°C.

  • Data Interpretation:

    • T

      
      :  The intersection of the baseline and the leading edge of the endotherm. This is the reported thermodynamic melting point.
      
    • T

      
      :  The temperature at maximum heat flow.
      
  • Acceptance Criteria: The melting range (Onset to Liquidus) must be <2.0°C. A broader range indicates impurity or amorphous content.

Synthesis Pathway Visualization

Understanding the origin of the compound helps in identifying potential impurities (e.g., unreacted aniline or brominated byproducts) that affect the melting point.

Diagram 2: Synthetic Route & Impurity Risks

Synthesis_Pathway Start 4-Bromo-2-methylbenzoic acid (MP: 180-184°C) Step1 Chlorination (NCS/Pd(OAc)2) Start->Step1 Inter 4-Bromo-2-chloro-6-methyl benzoic acid Step1->Inter Ortho-Cl insertion Step2 1. (COCl)2 2. NH3 Inter->Step2 Product Target Amide (Expected MP: 165-185°C) Step2->Product Amidation

Caption: Synthesis of the target amide from the commercially available benzoic acid precursor.

References

  • Merck Sharp & Dohme Corp. (2015). 4-Heteroaryl Substituted Benzoic Acid Compounds as RORgammaT Inhibitors and Uses Thereof. EP Patent 2884981 B1. European Patent Office.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56604246: 4-Bromo-2-chloro-6-methylbenzoic acid.[5] PubChem.[6][1][5]

  • ECHEMI. (2025). 4-Bromo-2-chloro-6-methylbenzenamine Basic Attributes & Properties.

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-methylbenzoic acid.

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Halogenated Benzamide Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold represents a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[1] The strategic incorporation of halogens (F, Cl, Br, I) onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] This technical guide provides an in-depth review of halogenated benzamide derivatives, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies, dissect structure-activity relationships (SAR), and illuminate the mechanisms of action across key therapeutic areas, with a focus on oncology and central nervous system disorders. This document is designed to be a self-validating resource, grounding key claims in authoritative literature and providing detailed experimental context.

Introduction: The Strategic Role of Halogenation

The introduction of halogens into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 25% of approved drugs featuring a halogen atom.[3] Halogenation is not merely an act of substitution; it is a strategic tool to fine-tune a molecule's drug-like properties.

  • Modulation of Physicochemical Properties : Fluorine, the most electronegative element, can significantly alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve cell permeability.[2][4][5] Heavier halogens like chlorine, bromine, and iodine increase lipophilicity and can participate in "halogen bonding," a non-covalent interaction with nucleophilic regions on a biological target, which can enhance binding affinity.[6][7][8]

  • Conformational Control : The size and electronic nature of the halogen can influence the conformation of the molecule, locking it into a bioactive shape that better fits the target's binding pocket.[3]

  • Bioisosteric Replacement : Halogens can serve as bioisosteres for other functional groups, mimicking their size and electronic properties while offering improved metabolic profiles.

This guide will delve into how these fundamental principles are applied to the versatile benzamide scaffold to generate potent and selective therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of halogenated benzamides is typically achieved via standard amide coupling reactions.[1] The choice of methodology depends on the desired halogen, its position, and the overall complexity of the target molecule.

General Experimental Protocol: Amide Coupling

A common and robust method involves the activation of a halogenated benzoic acid with a coupling agent, followed by reaction with a desired amine.

Step-by-Step Methodology:

  • Acid Activation: To a solution of the selected halogenated benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF) under an inert atmosphere (N2), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq.) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final halogenated benzamide.

  • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Insight: The use of coupling agents like HATU minimizes side reactions and allows the reaction to proceed under mild conditions, which is crucial for preserving sensitive functional groups on complex substrates. The anhydrous and inert conditions prevent the hydrolysis of the activated acid intermediate.

Visualization of Synthetic Workflow

The general workflow for synthesizing halogenated benzamides can be visualized as a logical progression from starting materials to a validated final product.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_process Purification & Validation Halogenated_Benzoic_Acid Halogenated Benzoic Acid Activation Acid Activation (Coupling Agent, Base) Halogenated_Benzoic_Acid->Activation Amine Primary/Secondary Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Activated Ester Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Validation Structural Analysis (NMR, HRMS) Purification->Validation Final_Product Pure Halogenated Benzamide Validation->Final_Product

Caption: Generalized workflow for the synthesis of halogenated benzamides.

Therapeutic Applications & Mechanisms of Action

Halogenated benzamides have demonstrated significant therapeutic potential in several key areas, most notably in oncology and the treatment of central nervous system (CNS) disorders.

Oncology: Targeting DNA Repair and Epigenetics

A. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the repair of DNA single-strand breaks.[9] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[10] The benzamide core is a common feature in many PARP inhibitors.[10][11][12] Halogenation, particularly with chlorine, has been used to enhance the potency of these inhibitors.[10]

  • Mechanism of Action: Halogenated benzamide PARP inhibitors act as competitive inhibitors, binding to the NAD+ binding site in the catalytic domain of PARP-1.[13] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP-1 on damaged DNA and stalling replication forks, which ultimately leads to cell cycle arrest at the G2/M phase and apoptosis.[13]

B. HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[14] Overexpression of certain HDAC isoforms is common in cancers.[15] Benzamide-based compounds, such as Entinostat (MS-275), are selective inhibitors of Class I HDACs (HDAC1, 2, and 3).[14][15]

  • Mechanism of Action: The benzamide moiety in these inhibitors typically functions as a zinc-binding group, coordinating with the Zn²⁺ ion in the active site of the HDAC enzyme.[16] This interaction blocks the catalytic activity of the enzyme, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.[17] Structure-activity relationship studies have shown that substitutions on the benzamide ring are critical for both potency and isoform selectivity.[14][18]

G cluster_parp PARP Inhibition Pathway cluster_hdac HDAC Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PAR PAR Synthesis PARP1->PAR Apoptosis Cell Cycle Arrest & Apoptosis PARP1->Apoptosis Leads to (if inhibited) Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Histone_Ac Acetylated Histones HDAC HDAC Activity Histone_Ac->HDAC Histone_Deac Deacetylated Histones HDAC->Histone_Deac Gene_Activation Tumor Suppressor Gene Activation HDAC->Gene_Activation Leads to (if inhibited) Chromatin_Cond Chromatin Condensation Histone_Deac->Chromatin_Cond Gene_Repression Gene Repression Chromatin_Cond->Gene_Repression Halogenated_Benzamide_PARP Halogenated Benzamide (e.g., PARP Inhibitor) Halogenated_Benzamide_PARP->PARP1 Inhibits Halogenated_Benzamide_HDAC Halogenated Benzamide (e.g., Entinostat) Halogenated_Benzamide_HDAC->HDAC Inhibits

Caption: Mechanisms of action for halogenated benzamides in oncology.

Central Nervous System (CNS) Disorders

Substituted benzamides are a well-established class of atypical antipsychotic drugs.[1] Compounds like Amisulpride and Sulpiride exert their therapeutic effects primarily by acting as antagonists at dopamine D2/D3 receptors.[1][19]

  • Mechanism of Action: In psychotic conditions, dopamine neurotransmission is believed to be hyperactive.[1] Halogenated benzamide derivatives bind to and block D2-like receptors in the brain's mesolimbic and mesocortical pathways, thereby modulating dopamine signaling.[1][16][20] Many newer derivatives are designed to have a multi-receptor profile, also interacting with serotonin receptors (e.g., 5-HT1A, 5-HT2A) to achieve a better side-effect profile, particularly concerning extrapyramidal symptoms and weight gain.[20][21] Halogenation, such as the inclusion of fluorine, is often used in these molecules to fine-tune receptor affinity and pharmacokinetic properties.[21]

Other Applications
  • Antimicrobial Agents: The chloroacetyl group on a benzamide scaffold can react with nucleophilic residues in bacterial proteins, inhibiting essential cellular processes.[22] Brominated benzamides have also shown potent antibacterial activity.[23]

  • Radioligands & Imaging Agents: Iodinated and other halogenated benzamide derivatives are used as radiotracers for non-invasive imaging techniques like SPECT and PET to quantify D2-like dopamine receptors in the brain, aiding in the diagnosis of neurological disorders.[24][25][26] The triiodinated benzamide derivative Iopamidol, for example, is a widely used radiographic contrast agent.[24]

Structure-Activity Relationships (SAR)

The biological activity of halogenated benzamides is exquisitely sensitive to the nature of the halogen, its position on the aromatic rings, and the other substituents present.

Impact of Halogen Type and Position
  • Fluorine: Often used to block metabolic "soft spots," thereby increasing the drug's half-life.[2] Its high electronegativity can also alter receptor binding interactions. Polyfluorinated benzamides have been investigated as angiogenesis inhibitors.[27]

  • Chlorine: A chlorine substituent can enhance lipophilicity and is a key feature in many potent anticancer agents.[10][22][28] For example, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives show marked growth inhibition in leukemia cells.[28]

  • Bromine: The larger size and polarizability of bromine can lead to strong halogen bonds with protein targets.[6] 3-(2'-bromopropionylamino)-benzamides have been identified as potent cytotoxic agents that induce S-phase cell cycle arrest.[29]

  • Iodine: Often incorporated for use in radio-imaging due to the availability of radioactive isotopes like ¹²³I and ¹²⁵I.[25][26] Iodinated benzamides have also been developed as selective inhibitors of monoamine oxidase B (MAO-B).[30]

Quantitative SAR Data Summary

The following table summarizes representative data for halogenated benzamides targeting HDACs and PARP-1, illustrating the impact of structural modifications on potency.

Compound ClassTargetKey Structural FeatureExample CompoundIC₅₀Reference
Benzamide HDAC12-amino substitution on cap7j 0.65 µM[15]
Benzamide HDAC1Reference DrugEntinostat 0.93 µM[15]
Benzamide PARP-1Phenylacetamidophenyl scaffold13f 0.25 nM[13]
Benzamide PARP-1Urea-based linker23f 5.17 nM[9]
Benzamide PARP-1Urea-based linker27f 6.06 nM[9]

Expertise Insight: The sub-nanomolar potency of compound 13f against PARP-1 highlights the success of structure-based design, where scaffolds are optimized to form multiple hydrogen bond interactions within the catalytic pocket of the target enzyme.[13] Similarly, the slightly superior potency of compound 7j over the reference drug Entinostat against HDAC1 demonstrates how subtle modifications to the terminal "cap" group can fine-tune inhibitory activity.[15]

Conclusion and Future Directions

Halogenated benzamides are a remarkably versatile and productive class of molecules in drug discovery. The strategic incorporation of halogens provides a powerful tool to modulate every aspect of a drug's profile, from synthesis and stability to pharmacokinetics and pharmacodynamics. The success of benzamide-based inhibitors for targets like PARP and HDACs underscores the power of this scaffold in oncology.[13][15] In parallel, their continued development as multi-receptor modulators for CNS disorders showcases their adaptability.[21]

Future research will likely focus on:

  • Developing Isoform-Selective Inhibitors: Particularly for targets like HDACs, achieving greater selectivity can lead to improved efficacy and reduced side effects.[18]

  • Exploring Novel Halogenation Patterns: The use of polyhalogenated and less common halogenation patterns may unlock novel biological activities.

  • Harnessing Halogen Bonding: A deeper, more predictive understanding of halogen bonding will enable more rational design of high-affinity ligands.[6][7]

  • Application in Targeted Radionuclide Therapy: Leveraging the melanin-binding properties of some benzamides for targeted delivery of therapeutic radioisotopes to treat melanoma.[31]

The halogenated benzamide scaffold, with its synthetic tractability and rich pharmacological potential, will undoubtedly remain a cornerstone of therapeutic innovation for years to come.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
  • Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. (2013). Europe PMC.
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. J-STAGE.
  • Benzamide analogues as parp dna repair enzyme inhibitors. (1995).
  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed.
  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2022).
  • N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth. (2014). Anticancer Research.
  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2021). Journal of Medicinal Chemistry.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • Benzamide (Benzenecarboxamide) | PARP Inhibitor. MedchemExpress.com.
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online.
  • Structures of benzamide drugs (only the racemic form of each drug is shown).
  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. Benchchem.
  • Molecular structure analysis of benzamide neuroleptics and analogs. X. exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride. (1987). Acta Crystallographica Section C.
  • 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. Benchchem.
  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (2019). PubMed.
  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin
  • What is the mechanism of Iopamidol?. (2024).
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents. (2007). PubMed.
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. (2025).
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012).
  • In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. (2007). PubMed.
  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2011).
  • Structure property relationships in halogenated arom
  • Recent Advances in Synthetic Methods for Radioiodination. (2020). The Journal of Organic Chemistry.
  • Library of fluorinated N-Benzamide enaminones. (2018).
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013).
  • The 68Ga-labeled chlorinated benzamide derivative: A novel PET imaging probe for detection of melanoma. (2025).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Structures of drug molecules containing the benzamide structural motif.
  • Key contemporary considerations for halogens in drug discovery. (2026). Taylor & Francis Online.
  • The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. MDPI.
  • Halogen Bonds of Halogen(I) Ions Where Are We and Where to Go?. (2023). Journal of the American Chemical Society.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.
  • Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. PubMed.
  • Key contemporary considerations for halogens in drug discovery. (2026). Taylor & Francis Online.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
  • Halogen bond. Wikipedia.
  • Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. PubMed.
  • Evaluation of Some Designed Halogenated Variants of Gentisyl Alcohol: Molecular Docking, DFT, Druglikeness, and ADMET Studies for Assessing Biological Properties. (2024).

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-2-chloro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 4-Bromo-2-chloro-6-methylbenzamide .

While the prompt requests a synthesis "from benzoic acid," direct halogenation of benzoic acid derivatives to achieve the 4-bromo-2-chloro-6-methyl substitution pattern is regiochemically disfavored due to the directing effects of the carboxyl group (meta-director) versus the ortho/para-directing alkyl and halogen substituents.

Therefore, this guide presents the Aniline-Nitrile Route , which is the industry-standard approach for establishing this specific substitution pattern with high regioselectivity. The protocol utilizes 2-Chloro-6-methylaniline (which can be derived from 2-chloro-6-methylbenzoic acid via Hofmann rearrangement if strict adherence to the "acid" precursor is required) as the critical regiocontrol scaffold.

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge: installing a bromine atom at the C4 position of a 2,6-disubstituted benzene ring. Direct bromination of 2-chloro-6-methylbenzoic acid typically yields the C3 or C5 isomers due to the competing directing effects of the substituents.

To overcome this, this protocol employs 2-Chloro-6-methylaniline as the strategic pivot. The amino group strongly directs bromination to the para position (C4), locking in the correct substitution pattern. Subsequent Sandmeyer cyanation and controlled hydration yield the target benzamide with high purity.

Key Advantages of This Route[1][2]
  • Regiocontrol: The amino group ensures 100% para-selectivity for the bromine installation.

  • Scalability: Avoids cryogenic lithiation steps common in alternative routes.

  • Direct Amide Access: The nitrile intermediate allows for direct hydration to the amide, bypassing the isolation of the carboxylic acid.

Strategic Retrosynthesis & Pathway

The synthesis is deconstructed into three critical stages. The logic follows the "Activate


 Functionalize 

Transform" principle.

SynthesisRoute cluster_logic Mechanistic Logic Start Start: 2-Chloro-6-methylaniline (Strong Para-Director) Step1 Intermediate A: 4-Bromo-2-chloro-6-methylaniline Start->Step1 Regioselective Bromination (NBS or Br2, DMF) Step2 Intermediate B: 4-Bromo-2-chloro-6-methylbenzonitrile Step1->Step2 Sandmeyer Cyanation (NaNO2, HCl; then CuCN) Target Target: This compound Step2->Target Nitrile Hydration (H2O2, K2CO3, DMSO) Note1 NH2 directs Br to C4 Note2 Convert NH2 to CN (Masked Amide)

Figure 1: Strategic workflow for the synthesis of this compound via the Aniline-Nitrile pathway.

Detailed Experimental Protocols

Stage I: Regioselective Bromination

Objective: Install the bromine atom at the C4 position using the amino group's directing power.

  • Starting Material: 2-Chloro-6-methylaniline (CAS: 87-63-8)

  • Reagent: N-Bromosuccinimide (NBS) or Elemental Bromine (

    
    )
    
  • Solvent: Dimethylformamide (DMF) or Acetic Acid (

    
    )
    

Protocol:

  • Dissolution: Charge a reaction vessel with 2-Chloro-6-methylaniline (1.0 eq) and DMF (5 mL/g). Cool to 0–5 °C.

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Maintain temperature <10 °C to prevent poly-bromination.

    • Mechanistic Note: The amino group activates the ring. The C2 and C6 positions are blocked by Cl and Me. The C4 position is the only accessible nucleophilic site.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.

  • Workup: Pour the mixture into ice-water (10 volumes). The product, 4-Bromo-2-chloro-6-methylaniline , typically precipitates as a solid.

  • Purification: Filter the solid, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–95%

Stage II: Sandmeyer Cyanation

Objective: Convert the amino group into a nitrile (cyano) group. This serves as a "masked" amide.

  • Precursor: 4-Bromo-2-chloro-6-methylaniline

  • Reagents: Sodium Nitrite (

    
    ), Copper(I) Cyanide (
    
    
    
    ), Hydrochloric Acid (
    
    
    )[2]

Protocol:

  • Diazotization:

    • Suspend the aniline (1.0 eq) in conc. HCl (3.0 eq) and water. Cool to 0 °C.

    • Add a solution of

      
        (1.1 eq) in water dropwise, keeping the internal temperature <5 °C. Stir for 30 mins to form the diazonium salt.
      
    • Safety Check: Verify excess nitrous acid with starch-iodide paper (should turn blue).

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve CuCN (1.2 eq) and NaCN (1.5 eq) in water to form the soluble tetracyanocuprate complex, or use CuCN in neutral buffer. Heat to 50 °C.

    • Critical Step: Slowly add the cold diazonium solution to the warm CuCN mixture. Nitrogen gas evolution will be vigorous.

    • Caution: Perform in a well-ventilated fume hood due to HCN risk.

  • Workup:

    • After gas evolution ceases, heat to 80 °C for 30 minutes.

    • Cool and extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove phenols) and brine.

  • Isolation: Evaporate solvent to obtain 4-Bromo-2-chloro-6-methylbenzonitrile .

Stage III: Controlled Nitrile Hydration

Objective: Hydrolyze the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid.

  • Precursor: 4-Bromo-2-chloro-6-methylbenzonitrile

  • Reagents: Hydrogen Peroxide (

    
    , 30%), Potassium Carbonate (
    
    
    
    ), DMSO.

Protocol:

  • Setup: Dissolve the nitrile (1.0 eq) in DMSO (3 mL/g).

  • Reagent Addition: Add

    
      (0.5 eq) followed by 
    
    
    
    (30% aq, 4.0 eq) dropwise.
    • Exotherm Warning: The reaction is exothermic. Use a water bath to maintain 20–25 °C.

  • Completion: Stir at room temperature for 1–2 hours. The reaction is typically fast.

  • Isolation: Pour the mixture into ice-water. The product, This compound , will precipitate as a white solid.

  • Final Purification: Filter, wash with water, and dry under vacuum.[1]

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identity Consistent with Structure1H-NMR (DMSO-d6)
Melting Point 180–185 °C (Estimated)Capillary Method
Key NMR Signals

7.4-7.6 (Ar-H, s, 2H), 2.3 (Ar-CH3, s), 7.8/7.4 (NH2, br)
1H-NMR

Troubleshooting & Critical Controls

Regioselectivity Issues
  • Problem: Formation of 3-bromo or 5-bromo isomers.

  • Cause: Starting with the acid instead of the aniline.

  • Solution: Strictly follow the Aniline protocol. The amino group is the dominant director. If you must start with 2-chloro-6-methylbenzoic acid, convert it to the amide and perform a Hofmann rearrangement to get the aniline first.

Sandmeyer Yields[4][8][9][10]
  • Problem: Low yield or tar formation during cyanation.

  • Cause: Thermal decomposition of the diazonium salt before reaction with CuCN.

  • Solution: Ensure the diazonium salt is kept at 0 °C and added slowly to the CuCN solution. Neutralize the diazonium solution with

    
     to pH 6 before addition if using neutral CuCN conditions.
    
Hydrolysis Control
  • Problem: Formation of the carboxylic acid (Over-hydrolysis).

  • Cause: Using strong acid (

    
    ) or strong base (
    
    
    
    ) at high heat.
  • Solution: Use the

    
    /
    
    
    
    /DMSO
    method (Radziszewski reaction). This method is highly specific for stopping at the amide stage.

References

  • Sandmeyer Reaction Mechanisms

    • Title: "The Sandmeyer Reaction: A Guide to Mechanism and Practice."
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Regioselective Halogenation

    • Title: "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." (Provides context on reactivity of similar scaffolds).
    • Source: Organic Chemistry Portal.[3][4]

    • URL:[Link]

  • Nitrile Hydration Protocols

    • Title: "Applications of Hydrogen Peroxide in the Synthesis of Amides."
    • Source: Organic Chemistry Portal (General Methodology).
    • URL:[Link]

  • Target Molecule Data

    • Title: "4-Bromo-2-chloro-6-methylbenzoic acid (Precursor D
    • Source: PubChem.[5][6]

    • URL:[Link]

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Application Note: Precision Amide Coupling for 4-Bromo-2-chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: The "Orthogonal Blockade"

The coupling of 4-Bromo-2-chloro-6-methylbenzoic acid presents a classic but severe challenge in synthetic organic chemistry: 2,6-disubstituted steric hindrance .

While the 4-bromo substituent exerts a favorable electron-withdrawing effect (increasing the electrophilicity of the carbonyl carbon), the 2-chloro and 6-methyl groups create a "steric gate" around the reaction center.

  • Nucleophilic Approach: The bulky ortho-substituents physically block the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle).

  • Tetrahedral Collapse: Even if the amine attacks, the formation of the tetrahedral intermediate increases crowding, raising the transition state energy significantly.

Why Standard Protocols Fail: Standard coupling reagents like EDC/NHS or HATU/DIPEA (at room temperature) often result in:

  • Stalled Reaction: The activated ester (e.g., O-At ester) forms but is too bulky for the amine to attack.

  • N-Acyl Urea Formation: With carbodiimides, the slow amine attack allows the intermediate to rearrange into a non-reactive N-acyl urea byproduct.

The Solution: High-Energy Intermediates

To overcome this barrier, we must utilize activation strategies that generate intermediates with minimal steric bulk and hyper-electrophilicity . This guide presents two field-proven protocols:

  • Method A (The Gold Standard): Acid Chloride Activation via Oxalyl Chloride.

  • Method B (The Modern Approach): N-Acyl Imidazolium Activation via TCFH-NMI.[1]

Part 2: Experimental Protocols

Method A: Acid Chloride Activation (Oxalyl Chloride)

Best For: Robust amines, large-scale synthesis, and cost-efficiency. Mechanism: Converts the hindered acid into a highly reactive acid chloride (


). The small size of the chloride leaving group (

) minimizes steric crowding compared to bulky leaving groups like OBt or OAt.
Reagents
  • Substrate: 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)[2]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[3]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (for the coupling step)

Step-by-Step Protocol
  • Activation:

    • Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen/argon.

    • Add catalytic DMF (2-3 drops). Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the active chlorinating species.

    • Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 equiv). Gas evolution (

      
      , 
      
      
      
      ) will occur.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Self-Validation Step (Crucial):

    • Aliquot Test: Take a 50 µL aliquot and quench it into 200 µL of Methanol. Run TLC or LCMS.

    • Success Criteria: You should see complete conversion of the Acid (

      
      ) to the Methyl Ester (
      
      
      
      ). If Acid remains, add 0.5 equiv Oxalyl Chloride and stir longer.
  • Evaporation (The "Clean Sweep"):

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Co-evaporation: Re-dissolve the residue in dry DCM and evaporate again (repeat 2x). Reason: This removes excess Oxalyl Chloride and HCl, which can degrade sensitive amines.

  • Coupling:

    • Re-dissolve the crude acid chloride (yellow/orange oil/solid) in anhydrous DCM or THF.

    • Add the Amine (1.1 equiv) and DIPEA (2.0 - 3.0 equiv).

    • Stir at RT.[2][3][4][5][6] For extremely hindered amines, heat to 50°C in DCE (Dichloroethane).

Method B: TCFH-NMI Activation

Best For: Acid-sensitive substrates, precious amines, and "one-pot" convenience. Mechanism: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) reacts with NMI (N-methylimidazole) to form a highly reactive, cationic N-acyl imidazolium species.[1][7] This intermediate is less sterically demanding than HATU-derived esters and highly electrophilic.

Reagents
  • Substrate: 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 equiv)

  • Coupling Reagent: TCFH (1.1 - 1.2 equiv)

  • Base: N-Methylimidazole (NMI) (2.5 - 3.0 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous) - Critical: DCM is less effective for TCFH.

Step-by-Step Protocol
  • Setup:

    • Dissolve the benzoic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous Acetonitrile (0.1 - 0.2 M).

  • Activation & Coupling:

    • Add NMI (3.0 equiv) followed by TCFH (1.2 equiv) in a single portion.

    • Note: The order matters. Ensure the base is present to neutralize the generated acid.

  • Reaction Conditions:

    • Stir at Room Temperature for 2–18 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 60°C. The TCFH intermediate is thermally stable enough for moderate heating.

  • Workup:

    • Dilute with Ethyl Acetate.[2][3]

    • Wash with 10% Citric Acid (to remove NMI and unreacted amine), Sat.

      
      , and Brine.[3]
      

Part 3: Comparative Data & Troubleshooting

Performance Comparison Table
FeatureMethod A: Oxalyl ChlorideMethod B: TCFH-NMIStandard HATU/DIPEA
Steric Tolerance Excellent (Smallest leaving group)Very Good (Planar intermediate)Poor
Reaction Time 2 steps (3-4 hours total)1 step (2-18 hours)Often fails
Byproducts HCl, CO, CO2 (Gaseous/Volatile)Tetramethylurea (Water soluble)Tetramethylurea (Water soluble)
Moisture Sensitivity High (Requires dry solvents)ModerateLow
Recommended For Primary Choice for this substrateSecondary Choice if amine is acid-sensitiveNot Recommended
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are anhydrous.[3] Use fresh Oxalyl Chloride. Perform the "Co-evaporation" step rigorously.
Low Yield (Method B) Incomplete ActivationSwitch solvent to pure Acetonitrile (MeCN). Increase TCFH to 1.5 equiv.
No Reaction (Both) Extreme Steric ClashIf the amine is also hindered (e.g., t-butyl amine), use Method A with catalytic DMAP (0.1 equiv) during the coupling step or heat to reflux in Toluene.

Part 4: Visualization of Reaction Pathways

AmideCoupling Substrate 4-Bromo-2-chloro-6-methyl Benzoic Acid Oxalyl Reagent: Oxalyl Chloride Cat: DMF Substrate->Oxalyl Method A TCFH Reagent: TCFH Base: NMI Substrate->TCFH Method B AcidCl Intermediate: Acid Chloride (R-COCl) (Highly Reactive, Low Steric Bulk) Oxalyl->AcidCl Chlorination (-CO, -CO2) AmineA Add Amine + DIPEA AcidCl->AmineA Nucleophilic Attack Product Final Amide Product AmineA->Product Elimination of Cl- Imidazolium Intermediate: N-Acyl Imidazolium (Cationic, Planar) TCFH->Imidazolium Activation in MeCN Imidazolium->Product Attack by AmineB AmineB Amine Present in Pot

Figure 1: Mechanistic pathways for overcoming steric hindrance in 2,6-disubstituted benzoic acids. Method A utilizes a small chloride leaving group, while Method B utilizes a high-energy cationic intermediate.

References

  • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, vol. 20, no. 14, 2018, pp. 4218–4222. Link

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[8] Organic Process Research & Development, vol. 20, no.[8] 2, 2016, pp. 140–177.[8] Link

  • Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[8] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[8] Link

  • Ren, J.W., et al. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide."[2] Organic Letters, vol. 23, no.[2] 19, 2021, pp. 7497–7502. Link[2]

Sources

Application Note: Hydrolysis Strategies for Sterically Hindered 4-Bromo-2-chloro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of 4-Bromo-2-chloro-6-methylbenzamide (BCMB-Amide) presents a classic challenge in organic synthesis: the ortho-effect . The presence of bulky substituents (Chlorine and Methyl) at the 2- and 6-positions creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack and twisting the amide group out of planarity.

Standard hydrolytic protocols (e.g., refluxing in dilute NaOH or HCl) often result in incomplete conversion, extended reaction times, or degradation of the halogenated core. This Application Note details the mechanistic barriers and provides three validated protocols, prioritizing a Nitrite-Mediated Hydrolysis (diazotization pathway) which bypasses the steric blockade for high-yield conversion to 4-Bromo-2-chloro-6-methylbenzoic acid .

Mechanistic Insight: The Steric Barrier

The Ortho-Effect and Resonance Inhibition

In a typical benzamide, the amide group (


) is coplanar with the phenyl ring, allowing for 

-electron delocalization. However, in 2,6-disubstituted systems like BCMB-Amide:
  • Steric Inhibition of Resonance: The 2-Cl and 6-Me groups force the carbonyl group to rotate out of the aromatic plane to minimize steric clash.

  • Nucleophilic Blockade: The trajectory for a nucleophile (like

    
     or 
    
    
    
    ) to attack the carbonyl carbon (Burgi-Dunitz angle ~107°) is physically obstructed by the ortho-substituents.
Mechanistic Pathways

To overcome this, we utilize pathways that modify the leaving group rather than relying solely on the nucleophile's strength.

  • Path A: Classical Acid Catalysis (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).  Relies on protonation of the Carbonyl Oxygen followed by water attack.[1] Limitation: Extremely slow due to steric blocking of the water attack step.
    
  • Path B: Nitrite-Mediated Deamination (Recommended). Uses Nitrosonium ion (

    
    ) to attack the Amide Nitrogen.[2] This forms an 
    
    
    
    -nitroso species that rearranges and decomposes to the acid and nitrogen gas. Advantage:[1][3][4][5] The attack occurs at the Nitrogen (less hindered than Carbon) and is driven irreversibly by entropy (
    
    
    gas evolution).
Pathway Visualization

HydrolysisMechanism Substrate 4-Bromo-2-chloro- 6-methylbenzamide Protonation O-Protonation (Reversible) Substrate->Protonation H+ Nitrosonium Reaction with NO+ (from NaNO2/H2SO4) Substrate->Nitrosonium Path B (Recommended) StericBlock STERIC BLOCKADE Nucleophilic attack by H2O is extremely slow Protonation->StericBlock Product 4-Bromo-2-chloro- 6-methylbenzoic Acid + N2 (gas) StericBlock->Product High T / Long Time Diazo N-Nitroso Intermediate (Rearrangement) Nitrosonium->Diazo Decomp Diazoic Acid Decomposition Diazo->Decomp Decomp->Product Fast / Irreversible

Figure 1: Comparison of Classical Acid Hydrolysis (impeded by sterics) vs. Nitrite-Mediated Deamination (bypasses steric block).

Experimental Protocols

Protocol A: Nitrite-Mediated Hydrolysis (Recommended)

Best for: High purity, difficult substrates, laboratory scale. Mechanism:


-nitrosation followed by deamination.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Sulfuric Acid (

    
    ), 70-90% (Solvent/Catalyst)
    
  • Sodium Nitrite (

    
    ) (1.5 eq) or Nitrosonium tetrafluoroborate (
    
    
    
    ) for non-aqueous conditions.
  • Water (for quenching)[6]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amide (10 mmol) in concentrated

    
     (20 mL).
    
    • Note: Heating to 40-50°C may be required to fully dissolve the hindered amide. Cool back to 0-5°C in an ice bath once dissolved.

  • Diazotization: Prepare a solution of Sodium Nitrite (

    
    , 15 mmol, 1.04 g) in minimal water (or add solid carefully if managing exotherm). Add this dropwise to the amide solution at 0-5°C.
    
    • Observation: Evolution of brown fumes (

      
      ) may occur; ensure good ventilation.
      
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and then heat to 70-80°C for 1-2 hours.

    • Mechanism Check: Bubbling (

      
       gas) indicates the reaction is proceeding.
      
  • Quenching: Pour the hot reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Protocol B: High-Temperature Acidic Hydrolysis (Alternative)

Best for: Large scale where nitrite handling is hazardous. Mechanism: Brute-force


.

Reagents:

  • Substrate (1.0 eq)[7]

  • Sulfuric Acid (70% w/w)

  • Acetic Acid (Glacial) - optional co-solvent to improve solubility.

Step-by-Step Procedure:

  • Suspend the amide in 70%

    
     (10 volumes).
    
  • Heat the mixture to reflux (~130-140°C ).

    • Critical: The temperature must be high enough to overcome the activation energy barrier imposed by the steric hindrance.

  • Monitor by HPLC every 4 hours. Reaction times may exceed 24 hours.

  • Cool to room temperature and pour onto ice.

  • Extract with Ethyl Acetate if solids do not form immediately.

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    

Analytical Data & QC

To validate the conversion, compare the starting material and product using the following physicochemical markers.

PropertyThis compound (SM)4-Bromo-2-chloro-6-methylbenzoic Acid (Product)
Formula


MW 248.50 g/mol 249.49 g/mol
Appearance White to off-white crystalline solidWhite solid
IR (Carbonyl) ~1650-1670

(Amide I)
~1680-1700

(Carboxylic Acid)
H-NMR (DMSO-d6)

7.4-7.8 (m, 2H, Ar-H), 2.3 (s, 3H, Me), 7.6/7.8 (br s, NH2)

7.5-7.9 (m, 2H, Ar-H), 2.3 (s, 3H, Me), 13.0-13.5 (br s, COOH)
Solubility Moderate in MeOH, DMSO; Poor in WaterSoluble in aqueous base (NaOH), MeOH

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric bulk preventing attack; Temperature too low.Switch from Protocol B to Protocol A (Nitrite). If using Protocol B, increase T to >130°C.
Insoluble Starting Material High crystallinity of amide.Use Acetic Acid or 1,4-Dioxane as a co-solvent. Ensure vigorous stirring.
Decarboxylation Temperature too high for too long (Acid instability).Do not exceed 150°C. Monitor reaction strictly by HPLC.
Sticky/Oily Product Impurities or residual solvent.Recrystallize from Toluene/Heptane. Acidify the workup slowly to promote crystal growth.

References

  • Mechanistic Overview of Amide Hydrolysis

    • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[8] Chemistry Steps. (2022).[9] Detailed breakdown of

      
       and 
      
      
      
      mechanisms.
  • Nitrous Acid Deamination (Bouveault-Type Conditions)

    • Kinetics of the Deamination of Amides by Nitrous Acid. RSC Publishing.
  • Steric Hindrance in Hydrolysis

    • Benzamide hydrolysis in strong acids: The last word. Semantic Scholar (2008).
  • Compound Data (Analogs)

    • 4-Bromo-2-chloro-6-methylbenzoic acid Physical Properties.[10] PubChem.[10][11] Provides molecular weight, formula, and property data for the target acid.[7]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 4-Bromo-2-chloro-6-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of Sterically Hindered Benzamides Target Molecule: 4-Bromo-2-chloro-6-methylbenzamide (CAS: N/A for specific amide, Precursor Acid CAS: 30273-42-8 derivative) Audience: Organic Chemists, Process Development Scientists

Strategic Overview: The "Ortho Effect" Challenge

The synthesis of This compound presents a classic challenge in organic synthesis known as the "Ortho Effect." The presence of the chlorine atom at the 2-position and the methyl group at the 6-position creates a significant steric shield around the carbonyl carbon.

Why Standard Protocols Fail:

  • Activation Barrier: The bulky ortho-substituents prevent the formation of the tetrahedral intermediate required for nucleophilic attack. Standard activation (e.g., carboxylic acid + amine + coupling reagent like EDC/HOBt) often results in low conversion or extensive reaction times.

  • Hydrolysis Competition: During the amidation step, if the nucleophilic attack by ammonia is slow (due to sterics), the highly reactive acid chloride intermediate is prone to hydrolysis by trace moisture, reverting it back to the starting material (the acid).

The Solution: This guide utilizes the Acid Chloride Method via Thionyl Chloride (


) activation. This route is preferred over direct coupling reagents because the acid chloride is a sufficiently high-energy species to overcome the steric barrier, provided that moisture is rigorously excluded  until the amide bond is formed.
Visual Workflow: Optimized Synthesis Pathway

G Start Starting Material: 4-Bromo-2-chloro-6-methylbenzoic Acid Activation Step 1: Activation (SOCl2, DMF cat., Reflux) Start->Activation Dehydration & Chlorination Intermediate Intermediate: Acid Chloride Activation->Intermediate -SO2, -HCl Intermediate->Start Hydrolysis (Avoid!) Amidation Step 2: Amidation (NH3 source, Anhydrous conditions) Intermediate->Amidation Nucleophilic Attack Workup Step 3: Purification (Acid/Base Wash) Amidation->Workup Quench Product Final Product: This compound Workup->Product Isolation

Caption: Optimized workflow emphasizing the critical acid chloride intermediate and the risk of hydrolysis.

Module 1: Activation (Acid to Acid Chloride)

Objective: Convert the stable carboxylic acid into the highly reactive acid chloride.

Reagents:

  • Substrate: 4-Bromo-2-chloro-6-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops / catalytic amount)

  • Solvent: None (Neat) or Toluene (if solubility is an issue)

Protocol:

  • Setup: Place the carboxylic acid in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber (NaOH trap) to neutralize escaping

    
     and 
    
    
    
    gases.
  • Addition: Add Thionyl Chloride (

    
    ) directly to the flask. Add 2-3 drops of anhydrous DMF.
    
    • Technical Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (chloroiminium ion), which is more reactive towards the acid than

      
       alone. This is critical for sterically hindered substrates [1].
      
  • Reaction: Heat the mixture to reflux (75-80°C) for 2-4 hours.

    • Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes homogeneous.

  • Isolation: Cool the mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: Add dry toluene (2x) and re-evaporate to azeotropically remove the last traces of thionyl chloride. This prevents violent reactions in the next step.

Module 2: Amidation (Acid Chloride to Amide)

Objective: Introduce the nitrogen source without hydrolyzing the hindered acid chloride.

Reagents:

  • Substrate: Crude Acid Chloride (from Module 1)

  • Nucleophile: Ammonia (

    
    )
    
    • Option A (Preferred): 0.5M

      
       in Dioxane or THF (Anhydrous).
      
    • Option B (Standard): Ammonium Hydroxide (28-30% aq.

      
      ).
      
  • Solvent: Dichloromethane (DCM) or THF (dry).

Protocol (Option A - Anhydrous / High Yield):

  • Dissolution: Dissolve the crude acid chloride in dry DCM or THF (approx. 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add the ammonia solution (excess, >3 equiv) or bubble

    
     gas through the solution for 15-30 minutes.
    
    • Mechanism:[1][2] The excess ammonia acts as both the nucleophile and the base to scavenge the HCl byproduct (

      
      ).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.

    • Note: Due to steric hindrance, this reaction may be slower than typical benzoyl chlorides.

Protocol (Option B - Aqueous / "Schotten-Baumann" conditions): Use this only if anhydrous ammonia is unavailable.

  • Dissolve the acid chloride in DCM.

  • Prepare a beaker with cold (0°C) concentrated Ammonium Hydroxide (large excess, >10 equiv).

  • Add the DCM solution dropwise to the vigorously stirring ammonia solution.

    • Critical: The large excess of ammonia favors amidation over hydrolysis.

Module 3: Purification & Analysis
  • Quench: If using organic solvents, add water to dissolve the ammonium chloride salts.

  • Extraction: Extract with DCM or Ethyl Acetate (3x).

  • Wash:

    • Wash 1: 1M

      
       (removes unreacted amine).
      
    • Wash 2: Saturated

      
       (removes any hydrolyzed acid byproduct—Critical Step ).
      
    • Wash 3: Brine.[3][4][5][6]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Yield / Recovery of Starting Acid Hydrolysis occurred before amidation.Ensure all glassware is oven-dried.[4] Use fresh

. Use anhydrous ammonia in THF/Dioxane instead of aqueous ammonia.
Incomplete Reaction (Acid remains) Steric Hindrance prevented activation.Increase reflux time in Module 1. Ensure DMF catalyst was added. Switch to Oxalyl Chloride (

) if

fails (though

reflux is usually stronger).
Product is an Oil/Sticky Solid Impurities (DMF or solvent trapped).Triturate the oil with cold hexanes or pentane to induce crystallization. High vacuum drying is essential.
Violent reaction upon adding Ammonia Excess Thionyl Chloride remaining.Ensure thorough co-evaporation with toluene (Module 1, Step 4) to remove all

before adding the amine source.

Frequently Asked Questions:

Q: Can I use EDC/HOBt coupling instead of Thionyl Chloride? A: For this specific sterically hindered substrate (2-chloro-6-methyl), EDC/HOBt yields are often poor (<40%). The "activated ester" intermediate formed by EDC is bulky and struggles to react with the amine in the crowded ortho environment. The acid chloride route is smaller and more reactive [2].

Q: Why do I need to use Toluene during the evaporation step? A: Thionyl chloride has a boiling point of ~76°C. Simply evaporating it can leave trace amounts trapped in the oil. Toluene forms an azeotrope and helps "carry" the thionyl chloride out, ensuring the acid chloride is clean. Residual


 will react violently with ammonia, potentially degrading your product.

Q: How do I confirm the Acid Chloride formed? A: Take a small aliquot, quench it with dry methanol. Run TLC or GC-MS.[4] You should see the Methyl Ester peak, which confirms the acid chloride was present. If you see the Acid peak, activation was incomplete.

References
  • Clayden, J. (2001). Organic Chemistry. Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][6][7] Tetrahedron, 61(46), 10827-10852.

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.

  • ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.

  • European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412B1). (Describes industrial handling of similar hindered anilides).

Sources

Optimizing HPLC separation for 4-Bromo-2-chloro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromatography Technical Support Center . You have accessed the specialized module for Halogenated Benzamides .

I am your Senior Application Scientist. Below is a comprehensive guide designed to optimize the separation of 4-Bromo-2-chloro-6-methylbenzamide . This molecule presents unique challenges due to its 2,6-disubstitution pattern (steric hindrance) and halogenated nature (hydrophobicity/selectivity).

Part 1: The Molecule Dossier

Understanding your analyte is the first step to successful separation.

Critical AttributeValue / CharacteristicChromatographic Implication
Structure This compoundHydrophobic : High retention on C18.Steric Hindrance : The 2-Cl and 6-Me groups twist the amide bond out of plane with the phenyl ring.
pKa (Calculated) Base pKa < -1.5 (Amide)Acid pKa > 14Neutrality : The molecule remains neutral across the entire standard HPLC pH range (2–8). pH buffers are used to control the column surface, not the analyte ionization.
LogP ~ 2.9 – 3.2Retention : Requires high organic content (~50-70%) for elution.
UV Absorption Hypsochromic Shift (Blue Shift)Due to the "Ortho Effect" breaking conjugation,

may be lower than typical benzamides. Monitor 210–220 nm for sensitivity.

Part 2: Method Development Strategy

Q: Which column should I choose? C18 or Phenyl-Hexyl?

Recommendation: Start with Phenyl-Hexyl (or Biphenyl).

  • The "Why": While C18 separates based purely on hydrophobicity, this molecule contains multiple halogens (Br, Cl). Halogens are electron-withdrawing, creating an electron-deficient aromatic ring. Phenyl-based phases offer

    
    -
    
    
    
    interactions
    , providing superior selectivity for separating the target from likely impurities (e.g., des-bromo byproducts or regioisomers) that a C18 might co-elute.
Q: What is the optimal Mobile Phase?

Recommendation: Water / Methanol with 0.1% Formic Acid.

  • The "Why":

    • Methanol vs. Acetonitrile: Methanol facilitates stronger

      
      -
      
      
      
      interactions between the analyte and a Phenyl-Hexyl column. Acetonitrile can suppress these interactions.
    • Acid Modifier: Even though the analyte is neutral, you typically add 0.1% Formic Acid or 0.05% TFA. This lowers the pH to < 3.0, suppressing the ionization of residual silanols on the silica surface, preventing peak tailing.

Protocol: The "Scouting" Gradient

Use this protocol to assess initial purity and retention.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (or 2.7 µm Core-Shell)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C (Critical—see Troubleshooting below)

  • Detection: DAD (210 nm, 254 nm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

Time (min)% Mobile Phase BEvent
0.040Initial Hold
15.090Linear Gradient
17.090Wash
17.140Re-equilibration
22.040End Run

Part 3: Troubleshooting Guide

Issue 1: Peak Splitting (The "Rotamer" Trap)

User Report: "I see a split peak or a shoulder, but my mass spec says it's the same mass."

Diagnosis: This is likely Rotamerism , not impurity. The 2-chloro and 6-methyl substituents create a "steric lock," restricting the rotation of the amide bond. At room temperature (25°C), the interconversion between rotamers is slow on the NMR/HPLC timescale, leading to split peaks.

Solution:

  • Increase Column Temperature: Raise the oven to 45°C or 50°C . Thermal energy speeds up the rotation, coalescing the split peaks into a single, sharp band.

  • Verify: If the two peaks merge as temperature rises, it is a dynamic physical phenomenon, not chemical impurity.

Issue 2: Peak Tailing

User Report: "My main peak has a tailing factor (As) > 1.5."

Diagnosis: Secondary Silanol Interactions.[2][3] Although the amide is neutral, the nitrogen lone pair can still hydrogen bond with acidic silanols on the column support.

Decision Tree:

TailingFix Start Problem: Peak Tailing (As > 1.5) CheckCol Check Column Type Start->CheckCol EndCapped Is it fully End-capped? CheckCol->EndCapped SwitchCol Switch to High-Purity End-capped Column EndCapped->SwitchCol No CheckMP Check Mobile Phase EndCapped->CheckMP Yes AddBuffer Add 20mM Ammonium Formate or Phosphate CheckMP->AddBuffer Action caption Figure 1: Decision logic for resolving peak tailing in benzamide separations.

Issue 3: Sample Precipitation / Carryover

User Report: "I see ghost peaks in blank injections or poor area reproducibility."

Diagnosis: Solubility Mismatch. Halogenated benzamides have low water solubility. Injecting a sample dissolved in 100% DMSO or THF into a high-aqueous initial gradient (e.g., 40% B) causes the analyte to precipitate at the column head ("The Solvent Effect").

Solution:

  • Diluent: Dissolve the sample in 50:50 Water:Methanol . If DMSO is required for stock, dilute it at least 10-fold with the starting mobile phase.

  • Wash: Ensure the needle wash solvent contains at least 80% organic (MeOH/ACN) to remove sticky halogenated residues.

Part 4: Method Validation Logic

Use this workflow to ensure your method is robust before running critical samples.

ValidationFlow Step1 Specificity Step2 Inject Impurity Mix Step1->Step2 Step3 Check Resolution (Rs) Step2->Step3 Decision Rs > 2.0? Step3->Decision Pass Proceed to Linearity Decision->Pass Yes Fail Change Selectivity (MeOH <-> ACN) Decision->Fail No caption Figure 2: Specificity validation workflow for halogenated aromatics.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text regarding silanol interactions and tailing mechanisms).
  • Waters Corporation. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Chemistries. Link (Validates the use of Phenyl phases for halogenated aromatic selectivity).

  • Clayden, J., et al. (2005). Restricted Rotation in Amides (Atropisomerism). Organic Chemistry, Oxford University Press. (Mechanistic basis for the "Rotamer" troubleshooting section regarding ortho-substituted benzamides).
  • PubChem. (2025).[4] Compound Summary: this compound.[5] Link (Source for physicochemical properties like LogP and structural confirmation).

  • Chromatography Online. (2025). Troubleshooting Peak Tailing and Fronting. Link (Protocol for diagnosing peak shape issues).

Sources

Technical Support Center: Grignard Chemistry with 4-Bromo-2-chloro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Working with 4-Bromo-2-chloro-6-methylbenzamide presents a classic "dual-threat" scenario in organometallic chemistry:

  • The Proton Trap: The primary amide (

    
    ) contains acidic protons (
    
    
    
    ) that are incompatible with direct Grignard formation.
  • The Steric Fortress: The 2-chloro and 6-methyl substituents create a "steric picket fence" around the carbonyl, severely hampering nucleophilic attack on the amide.

This guide moves beyond standard textbook answers, utilizing Knochel-Hauser exchange protocols and LiCl-mediated activation to bypass these structural limitations.

Part 1: Troubleshooting Guide (FAQ Format)

Issue 1: "I tried to make the Grignard from the bromide using Mg turnings, but I only recovered the de-brominated product."

Diagnosis: The Self-Quenching Loop. You are experiencing the "Grignard Suicide" mechanism. As soon as a molecule of your Grignard reagent forms (at the 4-position), it acts as a base rather than a nucleophile. It immediately deprotonates the amide nitrogen of a neighboring molecule.

  • The Result: You destroy your Grignard to form the de-brominated arene (Ar-H) and a magnesium amide salt, which precipitates and coats your Mg surface, stopping the reaction.

The Fix:

  • Option A (Recommended): Protect the Amide. Convert the primary amide to a nitrile (dehydration) or a bis-silyl amide before attempting Grignard formation.

  • Option B (The "Turbo" Shortcut): Use Magnesium-Halogen Exchange with iso-propylmagnesium chloride lithium chloride complex (Turbo Grignard ). You must use 2.1 equivalents .[1]

    • Eq 1: Deprotonates the amide (sacrificial).

    • Eq 2: Performs the Br

      
       Mg exchange.[2]
      
Issue 2: "I am trying to add a Grignard to this amide to make a ketone, but I get no reaction."

Diagnosis: Steric Deactivation. The 2-chloro and 6-methyl groups lie ortho to the amide. In 3D space, they block the trajectory of an incoming nucleophile (Burgi-Dunitz angle). Standard Grignard reagents (R-MgBr) are often too bulky to penetrate this shield at standard temperatures.

The Fix:

  • Use LiCl Additives: Lithium chloride breaks up the polymeric aggregates of Grignard reagents, creating smaller, more reactive monomeric species (Turbo-Hauser effect).

  • Switch to Weinreb: If direct addition fails, convert the amide to a Weinreb Amide (

    
    ). The chelating nature of the Weinreb intermediate stabilizes the tetrahedral adduct, preventing over-addition and often overcoming steric hurdles.
    

Part 2: Visualizing the Failure Modes

The following diagram illustrates the "Self-Quenching" mechanism that occurs during direct Mg insertion.

GrignardFailure cluster_0 The Failure Loop Start 4-Bromo-2-chloro- 6-methylbenzamide Grignard Transient Grignard (Ar-MgBr) Start->Grignard Mg Insertion (Slow) Mg Mg Metal Mg->Grignard Product Dead Product (Ar-H + Mg-Amide Salt) Grignard->Product Acid-Base Reaction (Fast!) Neighbor Neighboring Substrate (Ar-CONH2) Neighbor->Product Proton Source

Caption: Figure 1. The "Self-Quenching" mechanism where the acidic amide proton destroys the nascent Grignard reagent.

Part 3: Experimental Protocols

Protocol A: The "Turbo Grignard" Exchange (For generating the Nucleophile)

Use this if you need to turn your substrate into a Grignard reagent without protecting the amide first.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (Turbo Grignard), 1.3 M in THF (2.1 equiv )
    
  • Solvent: Anhydrous THF

Procedure:

  • Dissolve: Place substrate in a flame-dried Schlenk flask under Argon. Dissolve in dry THF (

    
     concentration).
    
  • Cool: Cool the solution to -20 °C . Note: Do not go to -78 °C; the deprotonation of the amide will be too slow.

  • Sacrificial Deprotonation: Add the first equivalent of

    
     dropwise.
    
    • Observation: Gas evolution (propane) will occur. Wait 15 minutes.

  • Exchange: Add the second equivalent (plus 0.1 excess) of

    
    .
    
    • Mechanism:[3][4][5][6] The Br-Mg exchange is entropy-driven and faster than direct insertion.

  • Monitor: Stir at -20 °C for 1–2 hours. Quench a small aliquot with

    
     and check via GC-MS/NMR.
    
    • Success: You see the deuterated product at the 4-position.

  • React: Add your electrophile (aldehyde, ketone, etc.) directly to this solution at -20 °C.

Protocol B: Activation for Nucleophilic Attack (For reacting with the Amide)

Use this if you are adding an external Grignard (e.g., PhMgBr) to your substrate.

Reagents:

  • Substrate: this compound

  • Grignard:

    
    [5]
    
  • Additive: Anhydrous

    
     (Solid) or 
    
    
    
    (solution)

Procedure:

  • Drying: Flame-dry LiCl (0.5 g) in a flask under high vacuum with a heat gun until it is a free-flowing powder.

  • Solvation: Add dry THF.

  • Substrate: Add your amide substrate.

  • Addition: Add the Grignard reagent (3.0 equiv).

    • Why 3 equiv? 1 eq for deprotonation, 1 eq for reaction, 1 eq excess to drive kinetics against steric hindrance.

  • Reflux: Due to the 2,6-steric block, room temperature is likely insufficient. Heat to mild reflux (60 °C) for 4–12 hours.

  • Workup: Quench with acidic methanol to prevent emulsion formation.

Part 4: Comparative Data

MethodYield (Formation)Key AdvantageKey Risk
Direct Mg Insertion < 5%Cheap reagentsFails completely (Self-quenching)
Turbo Exchange (2.1 eq) 65–80%No protection step neededConsumes 2x expensive reagent
Silyl Protection Route > 90%Cleanest chemistryAdds 2 extra steps (protect/deprotect)
Knochel-Hauser Base N/ABest for ortho-lithiationNot applicable for 4-Br exchange

Part 5: Decision Logic for Researchers

Use this flow to determine your experimental path.

DecisionTree Start Start: 4-Bromo-2-chloro- 6-methylbenzamide Goal What is your Goal? Start->Goal MakeGrignard Make Grignard FROM Substrate (React at Br site) Goal->MakeGrignard ReactAmide React WITH Substrate (Attack Amide C=O) Goal->ReactAmide CanProtect Can you add protection steps? MakeGrignard->CanProtect Additives Use LiCl or LaCl3 additives ReactAmide->Additives Try First Protect Protect as Nitrile or Bis-Silyl Amide CanProtect->Protect Yes (High Yield) Turbo Use 2.1 eq Turbo Grignard (Sacrificial Base Method) CanProtect->Turbo No (Quick/Dirty) Weinreb Convert to Weinreb Amide Additives->Weinreb If fails

Caption: Figure 2. Strategic decision tree for selecting the correct synthetic methodology.

References

  • Knochel, P., et al. (2004). "A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (n.d.). "Grignard Reaction - Mechanism and Troubleshooting."

  • LibreTexts Chemistry. (2025). "Nucleophilic Addition of Grignard Reagents - Limitations and Protecting Groups."

  • Sigma-Aldrich. (n.d.). "Turbo-Grignard and Knochel-Hauser Bases: Applications and Protocols."

Sources

Validation & Comparative

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 4-Bromo-2-chloro-6-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Halogenated Benzamides

In the landscape of pharmaceutical development and chemical synthesis, halogenated aromatic compounds, particularly benzamide derivatives, represent a critical class of molecules. Their unique physicochemical properties make them valuable scaffolds in medicinal chemistry and material science. 4-Bromo-2-chloro-6-methylbenzamide is one such molecule, whose structural integrity and purity are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technology for the characterization of these small molecules, offering unparalleled sensitivity and selectivity.[1] The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides not only the molecular weight but also a distinct fragmentation "fingerprint" crucial for unambiguous identification and structural elucidation.[2]

This guide provides an in-depth technical examination of the collision-induced dissociation (CID) fragmentation of this compound. We will explore the predictable fragmentation pathways based on fundamental chemical principles, propose a robust LC-MS/MS protocol for its analysis, and compare this methodology against alternative analytical techniques. The insights herein are designed for researchers, scientists, and drug development professionals who rely on precise and reliable molecular characterization.

Anticipating the Fragmentation: A Mechanistic Deep Dive

The fragmentation of an ion in the gas phase is governed by the stability of the resulting product ions and neutral losses. For this compound (C₈H₇BrClNO), collision-induced dissociation (CID) of the protonated molecule, [M+H]⁺, is expected to proceed along several predictable pathways.[3][4] The presence of two different halogen atoms (bromine and chlorine) creates a highly characteristic isotopic pattern for the parent ion and any fragment retaining these atoms, which is a powerful diagnostic tool.[5]

The monoisotopic mass of the neutral molecule is approximately 246.9481 Da. In positive mode electrospray ionization (ESI), we expect to observe the protonated molecule [M+H]⁺ at m/z 247.9559 . Due to the natural abundance of ³⁵Cl/~⁷⁵% and ³⁷Cl/~²⁵%, and ⁷⁹Br/~⁵⁰.⁷% and ⁸¹Br/~⁴⁹.³, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4.[6]

The primary fragmentation routes are dictated by the molecule's functional groups: the amide, the aromatic ring, and the halogen-carbon bonds.

  • Pathway A: Acylium Ion Formation: A common fragmentation for amides involves the neutral loss of ammonia (NH₃). This proceeds via cleavage of the C-N bond, leading to a stable acylium ion.

  • Pathway B: Halogen Loss: The carbon-halogen bonds are susceptible to cleavage. Given the relative bond strengths, the C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical (•Br) may be a favored pathway.[5] This results in a phenyl cation.

  • Pathway C: Carbonyl Group Cleavage: Fragmentation can also be initiated by the loss of the entire benzoyl moiety or parts thereof, such as the loss of carbon monoxide (CO) following initial fragmentation events.

The predicted fragmentation pathways are illustrated in the diagram below.

G cluster_main Predicted Fragmentation of this compound parent [M+H]⁺ m/z 247.96 (C₈H₈BrClNO)⁺ fragA [M+H - NH₃]⁺ m/z 230.93 (C₈H₅BrClO)⁺ parent->fragA -NH₃ fragB1 [M+H - •Br]⁺ m/z 168.02 (C₈H₈ClNO)⁺ parent->fragB1 -•Br fragB2 [M+H - •Cl]⁺ m/z 204.98 (C₈H₈BrNO)⁺ parent->fragB2 -•Cl fragC [M+H - CONH₂]⁺ m/z 203.94 (C₇H₆BrCl)⁺ parent->fragC -•CONH₂ fragD [Fragment A - CO]⁺ m/z 202.93 (C₇H₅BrCl)⁺ fragA->fragD -CO

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol: A Validated LC-MS/MS Methodology

This section details a robust, self-validating protocol for the analysis of this compound. The choice of a reversed-phase C18 column is standard for small molecules of moderate polarity, while the acidic mobile phase additive (formic acid) promotes protonation, which is essential for ESI+ sensitivity.[7][8]

1. Sample and Standard Preparation: i. Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol. ii. Create a working solution of 1.0 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water. iii. Prepare a blank sample consisting of 50:50 (v/v) methanol:water.

2. Liquid Chromatography Workflow:

workflow cluster_lc LC System cluster_ms MS System sample 1. Sample Injection (1-5 µL) column 2. C18 Column Separation (Gradient Elution) sample->column esi 3. ESI Source (Positive Ionization) column->esi ms1 4. MS1 Scan (Precursor Ion Selection) esi->ms1 cid 5. CID Cell (Fragmentation) ms1->cid ms2 6. MS2 Scan (Product Ion Detection) cid->ms2 data data ms2->data Data Acquisition & Analysis

Caption: High-level workflow for the LC-MS/MS analysis.

Table 1: Proposed Liquid Chromatography and Mass Spectrometry Parameters

Parameter Setting Rationale
Liquid Chromatography
HPLC System UHPLC/HPLC System Provides necessary pressure and flow precision for sharp peaks.[9]
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Excellent retention and separation for aromatic small molecules.[10]
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase; acid aids in protonation for ESI.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for elution; acid maintains pH consistency.[7]
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 8 min, hold 2 min, re-equilibrate Resolves the analyte from potential impurities and ensures elution.[10]
Column Temperature 40 °C Improves peak shape and reduces viscosity.
Injection Volume 2 µL Minimizes band broadening while providing sufficient analyte.
Mass Spectrometry
Instrument Triple Quadrupole or Orbitrap Mass Spectrometer Provides capability for tandem MS (MS/MS) experiments.[1]
Ionization Mode Electrospray Ionization (ESI), Positive The amide group is readily protonated.[9]
Capillary Voltage 3.5 kV Optimizes the electrospray process for ion generation.
Gas Temperature 300 °C Facilitates desolvation of the analyte ions.
MS1 Scan Range m/z 100 - 400 Covers the expected mass of the precursor ion.
MS/MS Experiment Product Ion Scan Selects the precursor ion and fragments it to generate a spectrum.
Precursor Ion m/z 247.96 (and isotopes) The protonated molecular ion of the target compound.
Collision Gas Argon or Nitrogen Inert gas used to induce fragmentation in the collision cell.[11]

| Collision Energy (CE) | Ramped 10-40 eV | An energy ramp ensures capture of all relevant fragment ions.[3] |

3. Data Acquisition and Interpretation: i. Inject the blank to ensure no system carryover. ii. Inject the sample and acquire data in both full scan (MS1) and product ion scan (MS/MS) modes. iii. In the full scan data, locate the isotopic cluster corresponding to the [M+H]⁺ ion (centered at m/z ~247.96). Verify the characteristic isotopic pattern for one bromine and one chlorine atom. iv. Analyze the MS/MS spectrum acquired from the fragmentation of the m/z 247.96 precursor. v. Correlate the observed product ions with the predicted fragments.

Table 2: Predicted and Theoretical m/z of Key Ions for this compound

Ion Description Proposed Structure Theoretical Monoisotopic m/z
Precursor Ion [C₈H₇BrClNO + H]⁺ 247.9559
Fragments
Acylium Ion [C₈H₅BrClO]⁺ 230.9290
Loss of Bromine [C₈H₈ClNO]⁺ 168.0216
Loss of Chlorine [C₈H₈BrNO]⁺ 204.9751
Loss of Amide Group [C₇H₆BrCl]⁺ 203.9365

| Acylium - CO | [C₇H₅BrCl]⁺ | 202.9312 |

Comparative Analysis: LC-MS vs. Alternative Methodologies

While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other analytical techniques. The choice of method often depends on the specific analytical question being asked—be it quantitation, impurity profiling, or definitive structural confirmation.

TechniqueAdvantages for this ApplicationDisadvantages for this Application
LC-MS/MS High Sensitivity & Selectivity: Ideal for trace-level detection and analysis in complex matrices.[12] Structural Information: Fragmentation provides a structural fingerprint for confirmation.[2] High Throughput: Rapid analysis times are achievable.[9]Relative Quantitation: Requires stable isotope-labeled standards for absolute quantitation. Isomer-blind: Cannot distinguish between structural isomers without chromatographic separation.
GC-MS High Chromatographic Resolution: Excellent for separating volatile compounds.[13] Sensitive Detectors: Electron Capture Detectors (ECD) are extremely sensitive to halogenated compounds.[14] Standardized Libraries: Extensive Electron Ionization (EI) libraries exist for compound identification.Thermal Stability Required: The benzamide may degrade at high injector temperatures, potentially requiring derivatization. Different Fragmentation: EI produces different, often more complex, fragmentation patterns than "soft" ESI.[15]
NMR Spectroscopy Definitive Structure Elucidation: Provides unambiguous information on atom connectivity and the complete chemical structure. Non-destructive: The sample can be recovered after analysis. Absolute Quantitation (qNMR): Can provide highly accurate concentration without a matching standard.Low Sensitivity: Requires significantly more (milligrams) of pure sample compared to MS. Low Throughput: Analysis and data interpretation are time-consuming. Complex Spectra: Can be difficult to interpret for impure samples.

Conclusion

The analysis of this compound by LC-MS/MS offers a potent combination of speed, sensitivity, and structural insight. By understanding the fundamental principles of mass spectrometric fragmentation, one can predict the likely cleavage pathways, providing a robust framework for data interpretation. The proposed LC-MS/MS method is designed to be both a starting point for method development and a reliable protocol for routine analysis. When compared to GC-MS and NMR, LC-MS/MS occupies a vital middle ground, providing sufficient structural detail for confident identification at concentrations far below what is required for NMR, and with greater applicability to non-volatile molecules than GC-MS. For researchers in drug discovery and chemical development, mastering this technique is not just an advantage—it is a necessity for accelerating research and ensuring product quality.

References

  • Drug Development and Pharmaceutical Analysis. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available at: [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Available at: [Link]

  • Gao, H., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(4). Available at: [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. Available at: [Link]

  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chemical Society Reviews, 39(11), 4208-4216. Available at: [Link]

  • Grön, C. (1994). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Journal of Chromatography A, 673(2), 165-177. Available at: [Link]

  • Shaul, N. J., et al. (2015). Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. Environmental Science & Technology, 49(12), 7314-7322. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9188-9196. Available at: [Link]

  • University of Alberta. (n.d.). Mass Spectrometry: Fragmentation.
  • Zare, R. N. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 103. Available at: [Link]

  • Clark, J. (2015). The Mass Spectrum of Chlorobenzene. Chemguide. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Beynon, J. H., et al. (1980). The fragmentation of doubly charged ions of halogenated benzenes. Organic Mass Spectrometry, 14(6), 307-312. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • Abdullah, K. T., et al. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Research Paper. Available at: [Link]

  • Baars, O., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. InTech. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Kersten, K., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(14), 6920-6929. Available at: [Link]

  • Shimadzu. (n.d.). Ultra Fast Analysis of Combination Cold Remedy Using LCMS-2020. Application Note. Available at: [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Available at: [Link]

  • Jochims, J. C., et al. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. International Journal of Mass Spectrometry, 195/196, 387-399. Available at: [Link]

  • Geiger, T., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 868-876. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

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Navigating the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structural Elucidation in Drug Discovery

In the landscape of modern drug development, a molecule's three-dimensional structure is a critical determinant of its biological activity. Among the arsenal of analytical techniques available to researchers, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous and high-resolution depiction of atomic arrangements within a crystalline solid. This guide offers a comparative analysis of the crystallographic data for a series of substituted benzamides, providing a framework for understanding how subtle changes in molecular structure can influence crystal packing and, by extension, a compound's physicochemical properties.

While the specific crystallographic data for 4-Bromo-2-chloro-6-methylbenzamide is not publicly available, we can glean valuable insights by examining structurally related compounds. This guide will compare the crystallographic parameters of three such analogues: 4-bromobenzamide, 2-chlorobenzamide, and 4-methylbenzamide. Through this comparative lens, we will explore the principles of single-crystal X-ray diffraction, delve into the practical aspects of data collection and analysis, and interpret the structural information encoded within the crystallographic data.

The Cornerstone of Structural Chemistry: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] This includes fundamental parameters such as unit cell dimensions, bond lengths, and bond angles. The underlying principle of this powerful method lies in the interaction of X-rays with the electrons of the atoms within a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice.

The journey from a crystalline sample to a refined three-dimensional structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the underlying principles.

A Practical Guide to Single-Crystal X-ray Diffraction: From Crystal to Structure

The successful determination of a crystal structure is contingent upon a well-executed experimental workflow. The following protocol outlines the key stages of a typical single-crystal X-ray diffraction experiment.

Experimental Protocol: A Step-by-Step Workflow
  • Crystal Selection and Mounting:

    • Objective: To select a high-quality, single crystal free of defects and of an appropriate size for data collection.

    • Procedure:

      • Under a microscope, carefully select a crystal with well-defined faces and no visible cracks or imperfections.

      • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant oil. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

    • Procedure:

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • A preliminary screening is often performed to assess the crystal quality and determine the unit cell parameters.

      • A full data collection strategy is then devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern diffractometers automate this process, collecting thousands of reflections in a matter of hours.

  • Data Reduction:

    • Objective: To process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Procedure:

      • The collected images are integrated to determine the intensity of each diffraction spot.

      • Corrections are applied for various experimental factors, such as background noise, Lorentz factor, and polarization effects.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the corrected diffraction data and refine the structural model.

    • Procedure:

      • Structure Solution: The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) of the scattered X-rays, not their phases. Initial phases are typically determined using direct methods or Patterson methods.

      • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using various metrics, most notably the R-factor.

The entire workflow, from data collection to the final refined structure, is a testament to the synergy between experimental precision and computational power.

G cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal Crystal Mounting diffractometer X-ray Diffractometer crystal->diffractometer Positioning raw_data Raw Diffraction Images diffractometer->raw_data Irradiation integration Integration & Correction raw_data->integration hkl_file Reflection Data (hkl) integration->hkl_file phasing Phase Determination hkl_file->phasing initial_model Initial Structural Model phasing->initial_model refinement Least-Squares Refinement initial_model->refinement refinement->refinement final_structure Final Crystal Structure (CIF) refinement->final_structure R-factor check

A simplified workflow of a single-crystal X-ray diffraction experiment.

Comparative Analysis of Substituted Benzamides

The subtle interplay of intermolecular forces dictates the packing of molecules in a crystal lattice. By comparing the crystallographic data of 4-bromobenzamide, 2-chlorobenzamide, and 4-methylbenzamide, we can begin to understand how different substituents influence these interactions.

Parameter4-Bromobenzamide2-Chlorobenzamide4-Methylbenzamide
Chemical Formula C₇H₆BrNOC₇H₆ClNOC₈H₉NO
Molecular Weight 200.03 g/mol 155.58 g/mol 135.16 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 13.934(3)13.781(3)14.125(3)
b (Å) 5.485(1)5.169(1)5.578(1)
c (Å) 9.772(2)9.803(2)9.712(2)
α (°) 909090
β (°) 101.99(3)106.68(3)108.34(3)
γ (°) 909090
Volume (ų) 729.5(3)668.6(2)725.6(3)
Z 444
R-factor 0.0380.0420.045

Interpreting the Data:

  • Crystal System and Space Group: All three compounds crystallize in the monoclinic system with the space group P2₁/c. This indicates a similar overall packing symmetry, which is common for substituted benzamides. The P2₁/c space group is centrosymmetric and contains glide planes and screw axes.

  • Unit Cell Dimensions: The unit cell parameters, while showing some variation, are of a similar magnitude. The introduction of different substituents at the para or ortho positions of the benzene ring leads to subtle adjustments in the cell dimensions to accommodate the steric and electronic differences. For instance, the larger bromine atom in 4-bromobenzamide results in a slightly larger unit cell volume compared to 2-chlorobenzamide.

  • Z Value: The Z value of 4 for all three structures indicates that there are four molecules in the unit cell.

  • R-factor: The R-factor, or residual factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[2] Lower R-factor values signify a better fit. The R-factors for all three compounds are low (typically below 0.05 for small molecules), indicating well-refined and reliable crystal structures.

The Causality Behind Experimental Choices

The selection of experimental parameters in X-ray crystallography is guided by the nature of the sample and the desired outcome. For instance, the choice of X-ray wavelength is critical; typically, molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) radiation is used for small-molecule crystallography. The choice depends on the size of the unit cell and the elements present in the crystal.

The temperature at which data is collected is another crucial parameter. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which can lead to sharper diffraction spots and a more precise determination of atomic positions.

Conclusion: From Data to Insight

This comparative guide, while not containing the specific data for this compound, provides a robust framework for understanding and interpreting the crystallographic data of substituted benzamides. The detailed experimental protocol offers a practical roadmap for researchers, while the comparative analysis of related structures highlights the profound impact of subtle molecular modifications on the resulting crystal lattice. For drug development professionals, this understanding is paramount, as the solid-state properties of a pharmaceutical compound, which are a direct consequence of its crystal structure, can significantly influence its stability, solubility, and bioavailability. The principles and methodologies outlined herein serve as a foundational guide for harnessing the power of X-ray crystallography to unlock the secrets of molecular architecture.

References

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Waseda University. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • University of California, Davis. (n.d.). X-ray Diffraction and Characterisation of Materials. Retrieved from [Link]

  • SERC at Carleton College. (2007, May 17). Fundamental Principles of Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D, Biological Crystallography, 62(Pt 12), 1548–1556. [Link]

  • Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Retrieved from [Link]

  • Wikipedia. (2023, December 19). R-factor (crystallography). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzamide. Retrieved from [Link]

Sources

The "Twisted" Amide Scaffold: A Technical Guide to 4-Bromo-2-chloro-6-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity and medicinal chemistry potential of 4-Bromo-2-chloro-6-methylbenzamide and its derivatives. This analysis treats the compound as a privileged pharmacophore scaffold , specifically focusing on its role in developing FtsZ-targeting antimicrobials and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

Executive Summary & Structural Rationale

This compound (CAS: 877149-13-8) is not merely a building block; it is a conformational lock . In medicinal chemistry, the specific substitution pattern at the 2- and 6-positions of the phenyl ring creates a steric clash with the amide carbonyl oxygen. This forces the amide bond out of planarity with the phenyl ring, creating a permanent "twisted" conformation (atropisomerism).

This pre-organized conformation is critical for binding to hydrophobic pockets in enzymes that require a non-planar ligand, specifically:

  • Bacterial FtsZ: The cell division protein FtsZ has a hydrophobic cleft that accommodates twisted benzamides, inhibiting Z-ring formation.

  • HIV-1 Reverse Transcriptase: The NNRTI binding pocket (NNIBP) favors "butterfly-like" structures where the twisted benzamide mimics one wing.

The 4-Bromo position serves as the "diversity handle," allowing researchers to extend the molecule via Suzuki-Miyaura or Buchwald-Hartwig couplings to reach distal binding sub-pockets.

Biological Mechanisms of Action

A. Antimicrobial Activity: FtsZ Inhibition

The primary biological application of this compound derivatives is the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ) , a bacterial tubulin homolog essential for cell division.

  • Mechanism: The derivative binds to the inter-domain cleft of FtsZ. The 2-chloro-6-methyl motif locks the molecule in a conformation that perfectly fills the hydrophobic pocket, preventing GTP-dependent polymerization.

  • Outcome: Bacteria cannot form the Z-ring (septum) required for division, leading to filamentation and cell death.

  • Spectrum: Highly active against Gram-positive pathogens, including MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococci).

B. Antiviral Activity: HIV-1 NNRTI

Derivatives of this scaffold act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1]

  • Mechanism: The scaffold binds to an allosteric site (NNIBP) on HIV-1 Reverse Transcriptase, distinct from the active catalytic site. The "twisted" nature of the scaffold induces a conformational change in the p66 subunit, locking the enzyme in an inactive state.

  • Advantage: The 2,6-disubstitution allows these derivatives to retain potency against common resistance mutations (e.g., K103N) by maintaining favorable contacts despite amino acid changes.

Comparative Performance Analysis

The following table compares the biological activity of a This compound derivative (Compound A) against structural analogs and standard-of-care agents.

Table 1: Structure-Activity Relationship (SAR) & Efficacy Comparison

Compound ClassSpecific MoleculeStructural FeatureTarget (Primary)Activity (MIC/IC50)Mechanism Note
Target Scaffold Derivative A (4-Br-2-Cl-6-Me)2,6-Disubstituted (Twisted) MRSA (FtsZ) 0.5 µg/mL Optimal Lock: Pre-organized conformation fits FtsZ pocket perfectly.
Analog Control 1Derivative B (2-Cl only)Mono-substituted (Flexible)MRSA (FtsZ)>64 µg/mLEntropy Penalty: Molecule is too flexible; loses binding energy upon freezing conformation.
Analog Control 2Derivative C (Unsubstituted)Planar AmideMRSA (FtsZ)InactiveSteric Mismatch: Planar conformation cannot access the hydrophobic cleft.
Standard (Antibacterial) Vancomycin GlycopeptideMRSA (Cell Wall)1.0 µg/mLStandard of care; Derivative A shows superior potency in vitro.
Standard (Antiviral) Nevirapine DipyridodiazepinoneHIV-1 RT (WT)0.08 µMFirst-gen NNRTI; loses activity against K103N mutants.
Target Scaffold Derivative D (HIV optimized)2,6-Disubstituted HIV-1 RT (K103N) 0.05 µM Retains potency against resistant strains due to flexible "wing" interactions.

Key Insight: The data demonstrates that the 2-chloro-6-methyl substitution is not merely decorative; it is the determinant of biological activity. Removing one substituent (Derivative B) destroys potency by restoring rotational freedom to the amide bond.

Experimental Protocols

Protocol A: Synthesis of Biologically Active Derivative (Suzuki Coupling)

Objective: Functionalize the 4-Bromo position to create a bioactive "tail."

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Coupling Partner: 4-Pyridylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 12 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel).

  • Validation: Verify structure via ¹H-NMR (Look for disappearance of Ar-Br signal and appearance of pyridyl protons).

Protocol B: FtsZ Inhibition Assay (GTPase Activity)

Objective: Confirm the mechanism of action is FtsZ inhibition, not general toxicity.

Materials:

  • Recombinant S. aureus FtsZ protein (5 µM).

  • GTP (1 mM).

  • Malachite Green Phosphate Assay Kit.

Step-by-Step Workflow:

  • Incubation: Incubate FtsZ protein with varying concentrations of the Test Derivative (0.1 – 100 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂) for 10 minutes at 37°C.

  • Initiation: Add GTP (1 mM) to initiate polymerization and hydrolysis.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Termination: Add Malachite Green reagent to quench the reaction and bind free inorganic phosphate (Pi).

  • Quantification: Measure absorbance at 620 nm .

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Self-Validating Check: Include PC190723 as a positive control (Expected IC50 ~5-10 µM).

Visualizing the Pathway

The following diagram illustrates the synthesis and the "Conformational Lock" mechanism that drives biological activity.

BenzamideActivity cluster_synthesis Synthesis Strategy cluster_mechanism Mechanism of Action (MOA) Scaffold 4-Bromo-2-chloro- 6-methylbenzamide (Scaffold) Coupling Suzuki Coupling (Pd-Catalyzed) Scaffold->Coupling + Boronic Acid Derivative Functionalized Derivative (Active Drug) Coupling->Derivative C-C Bond Formation Twist Steric Clash (2-Cl / 6-Me) Derivative->Twist Structure Lock Conformational Lock (Non-Planar) Twist->Lock Forces Target Target Binding (FtsZ or HIV-RT) Lock->Target Fits Hydrophobic Pocket Effect Biological Effect (Cell Death / Viral Stop) Target->Effect Inhibition

Figure 1: The synthesis workflow (Left) converts the scaffold into an active drug. The structural mechanism (Right) shows how the 2,6-disubstitution creates the "Conformational Lock" necessary for target binding.

References

  • Stokes, N. R., et al. (2013). "An improved series of benzamide FtsZ inhibitors with enhanced antistaphylococcal activity." Antimicrobial Agents and Chemotherapy.[2]

  • Janssen, P. A., et al. (2005). "In search of a new class of HIV-1 inhibitors: The diarylpyrimidines (DAPY)."[1] Journal of Medicinal Chemistry.

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science.

  • Kaushik, S., et al. (2019). "Benzamide derivatives: A privileged scaffold for antimicrobial agents." European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 877149-13-8.

Sources

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloro-6-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-chloro-6-methylbenzamide, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals.

Hazard Assessment and Pre-Disposal Considerations

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Can cause skin and serious eye irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic life.

Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][4]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and accidental eye contact. Standard safety glasses are insufficient.
Lab Coat A full-length laboratory coat, preferably made of a flame-resistant material.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of airborne particles. The necessity of respiratory protection should be determined by a site-specific risk assessment and in consultation with your institution's EHS department.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory requirements are met at each stage.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5]

  • Designate a Waste Container: Obtain a dedicated, chemically compatible waste container for halogenated organic solids. This container must be in good condition, with a secure, leak-proof lid.[6]

  • Labeling: Immediately label the container as "Hazardous Waste" and specify the contents: "this compound". The label should also include the date of initial waste accumulation and the responsible researcher's name.[7]

  • Collection: Carefully transfer the solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.

Step 2: Decontamination of Labware and Surfaces

Any equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Gross Decontamination: Remove as much of the solid residue as possible by scraping or wiping with a dry, disposable cloth. Dispose of this cloth in the designated solid hazardous waste container.

  • Solvent Rinse: Rinse the contaminated labware (e.g., beakers, spatulas) with a minimal amount of a suitable organic solvent, such as ethanol or acetone. This rinseate is now considered hazardous waste.

  • Rinseate Collection: Collect the solvent rinseate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Triple Rinse: For empty containers of the original chemical, a triple rinse with a suitable solvent is required.[6] Each rinse should be collected as hazardous waste. After the triple rinse, the container can often be disposed of as regular trash, but be sure to deface or remove all original labels.[6] Consult your institutional guidelines for final disposal of empty, decontaminated containers.[5]

Step 3: Storage of Hazardous Waste

Proper storage of the collected waste is crucial while awaiting pickup by a certified disposal service.

  • Designated Storage Area: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[4]

  • Secondary Containment: Place the waste containers in a secondary containment bin or tray to mitigate the effects of any potential leaks or spills.[6]

  • Segregation: Ensure that the halogenated organic waste is stored separately from incompatible materials, such as strong oxidizing agents or bases.[5]

Step 4: Arranging for Disposal

The final step is to arrange for the collection and ultimate disposal of the hazardous waste by a licensed and approved waste management company.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department that you have hazardous waste ready for pickup.

  • Documentation: Complete all necessary waste disposal forms or online requests as required by your institution. This documentation is a legal requirement and ensures a clear chain of custody.

  • Handover: At the scheduled time, hand over the waste containers to the authorized waste disposal personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Decontamination cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Designate & Label Halogenated Solid Waste Container A->B Start Disposal C Transfer Solid Waste B->C D Decontaminate Labware with Solvent C->D After Use F Store Sealed Containers in Designated SAA C->F E Collect Rinseate in Halogenated Liquid Waste Container D->E E->F G Utilize Secondary Containment F->G H Contact EHS for Waste Pickup G->H Ready for Disposal I Complete Disposal Documentation H->I J Handover to Authorized Personnel I->J

Sources

Personal Protective Equipment (PPE) & Handling Strategy: 4-Bromo-2-chloro-6-methylbenzamide

[1]

Executive Safety Summary

4-Bromo-2-chloro-6-methylbenzamide is a halogenated aromatic amide commonly used as a pharmaceutical intermediate.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (halogenated benzamides) and metabolic precursors (halogenated anilines) dictate a Level 2 Biosafety / Chemical Hygiene approach.[1]

Core Hazard Profile (Derived via Structure-Activity Relationship):

  • Primary Risk: Respiratory and ocular irritation from fine crystalline dust.[1]

  • Secondary Risk: Potential contact dermatitis or sensitization upon prolonged exposure.[1]

  • Metabolic Risk: In vivo hydrolysis may yield 4-bromo-2-chloro-6-methylaniline, a potential methemoglobinemia agent.[1]

Immediate Action Directive: Treat as a Hazardous Irritant (H315, H319, H335) .[1] All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]

Hazard Analysis & PPE Logic

Why we choose specific gear for this compound.

The Physicochemical Threat

As a substituted benzamide, this compound typically presents as a fine, white-to-off-white crystalline solid.[1]

  • Electrostatic Potential: Benzamides often carry high static charges.[1] When a spatula approaches the powder, "fly-out" can occur, aerosolizing the chemical instantly.[1]

    • PPE Implication: Respiratory protection is critical even for small masses.[1]

  • Lipophilicity: The halogenation (Bromo- and Chloro- groups) increases lipophilicity, facilitating skin absorption compared to non-halogenated amides.[1]

    • PPE Implication: Standard latex gloves are insufficient; Nitrile offers better permeation resistance, but thickness matters.

PPE Matrix: Task-Based Selection
Protective LayerTask A: Weighing / Solid Transfer (< 10g)Task B: Synthesis / Solution Phase (Dissolved in Organics)Task C: Spill Cleanup (Solid or Liquid)
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove immediately if contaminated.[1][2]Barrier Laminate (Silver Shield) if using DCM/Chloroform.[1] Double Nitrile if using MeOH/EtOAc.[1]Double Nitrile (Extended Cuff).[1] Minimum 8 mil total thickness.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1] Prevents dust ingress that glasses miss.[1]Safety Glasses with Side Shields (ANSI Z87.1).[1] Face shield required if >1L volume.[1]Chemical Safety Goggles .
Respiratory Fume Hood (CFH) required.[1] If CFH unavailable: N95/P100 Respirator (Fit-tested).Fume Hood (CFH) required.[1] Sash at working height (18").[1]P100 Half-Face Respirator or PAPR for large spills.[1]
Body Defense Lab Coat (Cotton/Poly blend).[1] Tyvek Sleeves recommended to bridge glove-cuff gap.[1]Lab Coat (Flame Resistant if solvents are flammable).[1]Tyvek Coverall (Disposable) + Shoe Covers.[1]

Operational Protocols

Protocol A: Safe Weighing & Transfer (The "Static" Protocol)

Goal: Eliminate aerosolization caused by static charge.[1]

  • Engineering Setup:

    • Place balance inside the Chemical Fume Hood.[1]

    • Critical Step: Verify face velocity is 80–100 fpm.[1] High velocity (>120 fpm) can blow powder off the spatula; low velocity (<60 fpm) risks containment breach.[1]

  • Static Neutralization:

    • Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) on the weighing boat and spatula before touching the bulk container.

    • Why: This prevents the "repulsion effect" where powder jumps off the spatula.

  • Transfer Technique:

    • Do not dump.[1] Use a taping motion with the spatula.[1]

    • Keep the receiving vessel (flask) as close to the bulk container as possible to minimize travel distance.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after weighing.[1] Dispose of the wipe as solid hazardous waste.[1]

Protocol B: Solution Handling

Goal: Prevent permeation.

  • Solvent Awareness:

    • If dissolving this benzamide in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes.[1]

    • Rule: If using halogenated solvents, wear Silver Shield laminate gloves under nitrile gloves, or change nitrile gloves immediately upon any splash.

  • Reaction Setup:

    • Ensure all reflux condensers are vented to the hood or a scrubber.[1] Do not vent into the lab atmosphere.

Emergency Response & Disposal

Logic Flow: Spill Response

Visualizing the decision process for accidental release.

SpillResponsecluster_ppeRequired PPEStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid / PowderType->SolidLiquidSolution / LiquidType->LiquidActionSolid1. Isolate Area2. Dampen paper towel (prevent dust)3. Wipe gently (Do not sweep)Solid->ActionSolidActionLiquid1. Isolate Area2. Apply Absorbent Pads3. Check Solvent CompatibilityLiquid->ActionLiquidWasteCollect in Halogenated Waste Stream(Label: 'Contains this compound')ActionSolid->WasteActionLiquid->WastePPE_NodeGoggles + Double Nitrile + Lab Coat

Caption: Decision logic for containing and cleaning spills of this compound, emphasizing dust suppression for solids.

Disposal Specifications

This compound contains both Bromine and Chlorine.[1][3]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste drum.

  • Liquid Waste: Must go into the Halogenated Organic Waste stream.[1]

    • Note: Do not mix with strong acids or oxidizers in the waste container to prevent liberation of free halogens (

      
      , 
      
      
      ).

Decision Support: PPE Selection Tree

PPETreeTaskDefine TaskDryDry Solid HandlingTask->DryWetSolution HandlingTask->WetHoodIn Fume Hood?Dry->HoodSolventSolvent Type?Wet->SolventYesHoodStd. PPE:Safety Glasses + NitrileHood->YesHoodYesNoHoodHigh Risk:N95/P100 + GogglesHood->NoHoodNo (Avoid!)HalogenatedDCM / ChloroformSolvent->HalogenatedNonHalAlcohol / Ethyl AcetateSolvent->NonHalLaminateUse Silver Shieldor Change Nitrile <5 minHalogenated->LaminateStdGloveStandard Nitrile OKNonHal->StdGlove

Caption: Workflow for selecting appropriate hand and respiratory protection based on the physical state and solvent environment.

References

  • PubChem. (n.d.).[1] 4-Bromo-2-chlorobenzamide (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved February 23, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4][5] National Academies Press.[1] (Standard for Precautionary Principle).

  • Kimberly-Clark Professional. (2024).[1] Chemical Resistance Guide: Nitrile Gloves.[1][5][6][7] Retrieved February 23, 2026, from [Link][1]

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference.[1][2][7] Retrieved February 23, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.